Delphinidin 3-galactoside
Description
Contextualization within Anthocyanin Research
Delphinidin (B77816) 3-galactoside is a prominent member of the anthocyanin family, a large group of water-soluble pigments belonging to the flavonoid subclass. medchemexpress.comontosight.ai Anthocyanins are responsible for many of the vibrant red, purple, and blue colors observed in the flowers, fruits, and leaves of higher plants. nih.gov Structurally, Delphinidin 3-galactoside is a glycoside, consisting of an aglycone core, delphinidin, linked to a galactose sugar molecule at the 3-position via a β-glycosidic bond. ontosight.ai
The delphinidin aglycone is characterized by the presence of three hydroxyl groups on its B-ring, which distinguishes it from other common anthocyanidins like cyanidin (B77932) (two hydroxyl groups) and pelargonidin (B1210327) (one hydroxyl group). nih.govmdpi.com This specific hydroxylation pattern significantly influences the compound's color and chemical properties. nih.gov The attachment of the galactose moiety enhances its stability and water solubility compared to the aglycone form. nih.gov In the broad landscape of anthocyanin research, this compound is often studied alongside its close relatives, such as Delphinidin 3-glucoside and Delphinidin 3-arabinoside, to understand how different sugar attachments affect their biological properties and bioavailability. mdpi.commdpi.com It is a major anthocyanin found in various berries, including blueberries and bilberries, making it a key compound in studies investigating the phytochemical composition of these fruits. mdpi.comcabidigitallibrary.org
Significance in Natural Product Chemistry and Bioactive Compound Investigations
The significance of this compound in natural product chemistry stems from its widespread distribution in edible plants and its notable biological activities. ontosight.ai As a naturally occurring pigment, it is a subject of interest for its potential use as a natural colorant in the food and cosmetic industries, offering an alternative to synthetic dyes.
In the field of bioactive compound investigations, this compound has garnered considerable attention for its potential health-promoting properties. Its chemical structure, particularly the multiple hydroxyl groups, confers potent antioxidant capabilities. ontosight.ai This antioxidant activity is a cornerstone of its biological effects, as it can scavenge free radicals and protect cells from oxidative damage, a key factor in many chronic diseases. ontosight.ai Research has indicated that the galactose sugar linked to delphinidin may enhance its bioactivity and bioavailability compared to other glycosidic forms. This makes it a valuable target for isolation, characterization, and investigation into its mechanisms of action in various biological systems.
Scope of Contemporary Research on this compound
Contemporary scientific inquiry into this compound is multifaceted, exploring its chemical properties, natural sources, and a wide range of biological effects. Key areas of active research include:
Antioxidant Properties: Numerous studies focus on quantifying its ability to neutralize various free radicals and reduce oxidative stress. ontosight.ai Research investigates its mechanisms, such as hydrogen atom donation and electron transfer, and compares its efficacy to other anthocyanins and standard antioxidants. nih.gov
Anti-inflammatory Effects: A significant body of research is dedicated to understanding how this compound modulates inflammatory processes. This includes its ability to inhibit pro-inflammatory enzymes and cytokines and to influence key cellular signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com
Neuroprotective Potential: Emerging research explores the effects of this compound on neuronal health. nih.govnih.gov Studies investigate its capacity to protect brain cells from oxidative stress-induced injury and its potential role in mitigating factors associated with neurodegenerative diseases. nih.govnih.govmun.ca
Anticancer Research: The potential of this compound as an anticancer agent is an active area of investigation. Research models are used to examine its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor proliferation, and modulate signaling pathways involved in cancer progression. mdpi.com
Food Science and Technology: In food science, research continues to explore its stability under various processing and storage conditions to optimize its use as a natural food colorant. Its antioxidant properties are also being investigated for applications in food preservation to extend the shelf-life of products by preventing oxidative spoilage.
Biosynthesis and Analytical Methods: There is ongoing research into the biosynthetic pathways of this compound in plants. nih.govmdpi.com Furthermore, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are continuously being refined for the efficient extraction, isolation, and quantification of this compound from natural sources. oup.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₁H₂₁O₁₂Cl | tokiwaph.co.jp |
| Molar Mass | 500.84 g/mol | tokiwaph.co.jp |
| CAS Number | 28500-00-7 | tokiwaph.co.jp |
| Appearance | Deep purple solid | ontosight.ai |
| Solubility | Water-soluble |
| Storage | Stable at -20°C in a dry, dark place | tokiwaph.co.jp |
Table 2: Selected Natural Sources of this compound
| Natural Source | Scientific Name | Finding | Source |
|---|---|---|---|
| Bilberry | Vaccinium myrtillus | A most abundant anthocyanin, constituting 14.16% of total anthocyanins in one study. | |
| Blueberry | Vaccinium corymbosum | A major anthocyanin component. | mdpi.com |
| Grumixama | Eugenia brasiliensis | Identified as a component of the fruit. | |
| Cornelian Cherries | Cornus mas | One of the primary anthocyanins present. | chemfaces.com |
| Blackcurrant | Ribes nigrum | Present, though delphinidin-3-O-rutinoside is often the major anthocyanin. | mdpi.com |
| Purple Tea | Camellia sinensis | A source for extraction. | |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28500-00-7 | |
| Record name | Delphinidin galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DELPHINIDIN 3-GALACTOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biogenesis of Delphinidin 3 Galactoside
Distribution in Biological Systems
Delphinidin (B77816) 3-galactoside is found in a diverse range of plant species, contributing to the coloration of their flowers, fruits, and leaves. Its presence has been identified in various families and genera, highlighting its widespread distribution.
Notable plant species containing delphinidin 3-galactoside include:
Berries: It is a significant component of the anthocyanin profile in bilberries (Vaccinium myrtillus) and blueberries (Vaccinium corymbosum). In some highbush blueberry cultivars, it is one of the major anthocyanins identified.
Grapes: This compound is present in the skins of grapes (Vitis vinifera), contributing to the color of red and purple varieties.
Flowers: The generation of blue-hued flowers in roses (Rosa hybrida) has been achieved through genetic engineering to produce delphinidin, which is then glycosylated. It is also found in the flowers of Salvia splendens cultivars with lavender coloration.
Other Plants: this compound has also been reported in purple tea leaves (Camellia sinensis), purple celery (Apium graveolens), and various species of Cornus (dogwood).
Table 1: Plant Species Containing this compound
| Plant Species | Common Name | Plant Part |
|---|---|---|
| Vaccinium myrtillus | Bilberry | Fruit |
| Vaccinium corymbosum | Blueberry | Fruit |
| Vitis vinifera | Grape | Skin |
| Rosa hybrida | Rose | Petals |
| Salvia splendens | Scarlet Sage | Flowers |
| Camellia sinensis | Tea Plant | Leaves |
| Apium graveolens | Celery | Petioles |
Occurrence in Edible Plant-Derived Products
Reflecting its presence in various plants, this compound is also found in a range of edible products derived from these sources. Its consumption is primarily through fruits and vegetables that are part of the human diet.
Key edible sources of this compound include:
Berries and Berry Products: Blueberries, bilberries, and blackcurrants, whether fresh, frozen, or processed into juices and extracts, are rich sources of this compound.
Grapes and Wine: Red and purple grapes, as well as red wine, contain this compound, contributing to their characteristic color and potential health benefits.
Other Fruits and Vegetables: The compound is also found in pomegranates and eggplants.
Table 2: Edible Sources of this compound
| Food Product | Scientific Name |
|---|---|
| Bilberry | Vaccinium myrtillus |
| Blueberry | Vaccinium corymbosum |
| Blackcurrant | Ribes nigrum |
| Grape (red/purple) | Vitis vinifera |
| Pomegranate | Punica granatum |
Biosynthetic Pathways and Enzymatic Mechanisms
The formation of this compound is a multi-step process involving the general anthocyanin biosynthesis pathway followed by a specific glycosylation step.
Core Anthocyanin Biosynthesis
The biosynthesis of delphinidin, the aglycone of this compound, is a well-characterized branch of the flavonoid pathway. This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions.
The key steps leading to delphinidin are:
Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA.
Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
Isomerization: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin.
Hydroxylation: Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.
B-ring Hydroxylation: Flavonoid 3',5'-hydroxylase (F3'5'H) is a critical enzyme that adds two hydroxyl groups to the B-ring of dihydrokaempferol, converting it to dihydromyricetin (B1665482). The presence and activity of F3'5'H are essential for the production of delphinidin-based anthocyanins.
Reduction: Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucodelphinidin.
Oxidation: Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucodelphinidin to form the colored anthocyanidin, delphinidin.
Glycosylation Enzymes and Galactose Conjugation
Once delphinidin is synthesized, it undergoes glycosylation, a crucial step for its stability and water solubility. The attachment of a galactose sugar moiety at the 3-hydroxyl position of delphinidin results in the formation of this compound.
This reaction is catalyzed by a specific enzyme called UDP-galactose:anthocyanidin 3-O-galactosyltransferase (UA3GalT). This enzyme transfers a galactose unit from UDP-galactose to the 3-position of the delphinidin molecule.
Research has identified specific galactosyltransferases involved in this process. For instance, an enzyme from Aralia cordata has been cloned and shown to have activity towards anthocyanins and UDP-galactose. In tea plants, the enzyme CsUGT78A15 has been identified as a UA3GalT that can synthesize this compound. Similarly, a galactosyltransferase from purple celery, AgUCGalT1, is involved in anthocyanin galactosylation. Enzymes with a preference for UDP-galactose as a sugar donor have also been characterized in Rhododendron delavayi.
Regulatory Factors in this compound Production
The biosynthesis of anthocyanins, including this compound, is tightly regulated at the transcriptional level by a complex of transcription factors. This complex, often referred to as the MBW complex, typically consists of proteins from three families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.
These transcription factors work in concert to activate the expression of the structural genes encoding the biosynthetic enzymes. The specific R2R3-MYB protein involved often determines which branch of the flavonoid pathway is activated. For example, the expression of F3'5'H, the key gene for delphinidin synthesis, is positively correlated with the production of delphinidin-based anthocyanins.
Environmental factors such as light and temperature can also influence the expression of these regulatory and structural genes, thereby affecting the accumulation of this compound. For example, high light and temperature can stimulate the biosynthesis of delphinidin-related
This compound is a type of anthocyanin, a class of pigments responsible for the vibrant red, purple, and blue colors observed in many flowers, fruits, and leaves. Structurally, it is a glycoside, meaning it consists of a sugar molecule, in this case, galactose, attached to a non-sugar molecule, the anthocyanidin delphinidin. ontosight.ai This attachment occurs at the 3-position of the delphinidin molecule.
This compound is widely distributed throughout the plant kingdom. It has been identified in a variety of fruits, including berries like bilberries (Vaccinium myrtillus) and highbush blueberries (Vaccinium corymbosum), as well as in grapes (Vitis vinifera), pomegranates, and the fruits of various Cornus species (dogwoods). ontosight.ainih.govchemfaces.com In fact, in bilberry fruit extract, this compound is the most abundant anthocyanin. It is also found in the purple leaves of tea plants (Camellia sinensis) and the flowers of certain Dahlia cultivars. frontiersin.orgbiomedpharmajournal.org
The biogenesis of this compound occurs via the broader anthocyanin biosynthesis pathway. This complex process begins with the amino acid phenylalanine and proceeds through the flavonoid pathway. A key enzyme in the formation of delphinidin-based anthocyanins is flavonoid 3',5'-hydroxylase (F3'5'H). oup.commdpi.com This enzyme introduces hydroxyl groups onto the B-ring of flavonoid precursors, a crucial step for producing the delphinidin aglycone. oup.com Once delphinidin is formed, a glycosyltransferase enzyme, specifically UDP-galactose:anthocyanidin 3-O-galactosyltransferase, catalyzes the transfer of a galactose molecule from UDP-galactose to the 3-hydroxyl group of delphinidin, forming this compound.
Table 1: Natural Sources of this compound
| Plant Species | Common Name | Plant Part |
| Vaccinium myrtillus | Bilberry | Fruit |
| Vaccinium corymbosum | Highbush Blueberry | Fruit |
| Eugenia brasiliensis | Grumixama | Fruit |
| Vitis vinifera | Grape | Skin |
| Camellia sinensis | Tea | Leaves |
| Cornus mas | Cornelian Cherry | Fruit |
| Cornus officinalis | Japanese Cornelian Cherry | Fruit |
| Cornus controversa | Giant Dogwood | Fruit |
| Dahlia 'Colorado Classic' | Dahlia | Flowers |
| Pisum sativum | Pea | Pods |
This table is generated based on information from multiple sources. nih.govchemfaces.combiomedpharmajournal.orgmdpi.com
Genetic and Environmental Influences on Accumulation
The accumulation of this compound in plants is a complex trait influenced by a combination of genetic and environmental factors. nih.gov
Genetic Influences:
The genetic makeup of a plant is a primary determinant of its capacity to produce and accumulate this compound. This is evident from the significant variations in anthocyanin profiles observed among different species and even between cultivars of the same species. nih.govresearchgate.net
For instance, this compound is detected in highbush blueberry fruit but is absent in other tested berry species like blackberry, red currant, and blackcurrant. nih.gov Even within highbush blueberry cultivars, there are differences in accumulation levels. The 'Brigitta' cultivar, for example, contains a higher concentration of this compound compared to the 'Coville' cultivar. nih.gov
In tea plants (Camellia sinensis), metabolic analyses have shown that this compound is one of the main anthocyanins contributing to the purple coloration of certain varieties like 'Zijuan'. frontiersin.org The accumulation of this compound is linked to the expression of specific genes. Transcriptomic studies have identified a MYB transcription factor, CsAN1, that positively regulates the expression of an anthocyanidin synthase gene (CsANS1), a key enzyme in the anthocyanin biosynthesis pathway. frontiersin.org Higher expression of these genes leads to greater accumulation of this compound and other anthocyanins in colored tea plant varieties. frontiersin.org
Similarly, in pea (Pisum sativum), purple-podded cultivars show significantly higher accumulation of this compound compared to green or yellow-podded cultivars. mdpi.com This difference is attributed to the higher expression levels of several key biosynthetic genes, including PAL, 4CL, CHS, F3H, and UFGT, in the purple variety. mdpi.com The absence of flavonoid 3',5'-hydroxylase (F3'5'H), the key enzyme for delphinidin biosynthesis, in plants like chrysanthemum prevents the production of delphinidin-based anthocyanins, including this compound. oup.com Genetic engineering efforts to introduce the F3'5'H gene have been a focus for creating novel flower colors in such species. oup.com
Table 2: Genetic Factors Influencing this compound Accumulation
| Plant Species | Cultivar/Variety | Key Genetic Findings |
| Vaccinium corymbosum (Highbush Blueberry) | 'Brigitta' vs. 'Coville' | 'Brigitta' shows significantly higher accumulation of this compound. nih.gov |
| Camellia sinensis (Tea) | 'Zijuan' (purple) vs. 'Fudingdabaicha' (green) | The CsAN1 gene positively regulates CsANS1, leading to higher accumulation in purple varieties. frontiersin.org |
| Pisum sativum (Pea) | 'ZiYu' (purple) vs. 'FengMi' (yellow) & 'QiZhen' (green) | Higher expression of PAL, 4CL, CHS, F3H, and UFGT genes in the purple cultivar leads to high accumulation. mdpi.com |
| Chrysanthemum morifolium (Chrysanthemum) | N/A | Lacks the flavonoid 3',5'-hydroxylase (F3'5'H) gene, preventing the synthesis of delphinidin-based anthocyanins. oup.com |
Environmental Influences:
Environmental conditions also play a crucial role in modulating the accumulation of this compound in plants. researchgate.net Factors such as light and temperature can significantly impact the expression of genes involved in the anthocyanin biosynthesis pathway. wur.nl
For example, in tea plants, it has been observed that high temperature and/or high light levels during the summer can stimulate the biosynthesis of delphinidin-related anthocyanins. wur.nl This response is thought to be a protective mechanism, as anthocyanins can help mitigate damage from high levels of ultraviolet (UV) light and reduce photoinhibition. nih.gov The increased expression of genes such as PAL, CHS, DFR, and ANS under these conditions leads to a higher concentration of these pigments in the leaves. wur.nl While not directly about accumulation in plants, studies on the nematode Caenorhabditis elegans have shown that a related compound, delphinidin-3-glucoside, can offer protection against oxidative stress, highlighting the role of these molecules in stress response. japsonline.com
Advanced Analytical Methodologies for Delphinidin 3 Galactoside Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating Delphinidin (B77816) 3-galactoside from complex matrices such as plant extracts. This separation is a prerequisite for accurate quantification and structural elucidation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Delphinidin 3-galactoside. pubcompare.ai It offers excellent resolution and sensitivity for separating individual anthocyanins from a mixture. A common approach involves using a reversed-phase C18 column. rsc.orgcarlroth.com The mobile phase typically consists of a gradient of an aqueous solvent (often containing an acid like formic acid to maintain the flavylium (B80283) cation form of the anthocyanin) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org
For instance, a study on blueberry anthocyanins utilized an HPLC system with a C18 column and a gradient elution of 5% to 15% acetonitrile in 1.5% formic acid aqueous solution over 15 minutes, followed by further gradient changes. rsc.org The detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with a monitoring wavelength typically set around 520 nm, which is the maximum absorption wavelength for most anthocyanins. mdpi.com In some applications, a wavelength of 280 nm is also used. rsc.org The retention time of this compound under specific HPLC conditions serves as a preliminary identification parameter, which is then confirmed by other techniques. rsc.org For example, in one documented analysis, this compound was the first peak to elute in the HPLC profile of 'Bluecrop' blueberries. researchgate.net
Interactive Table: HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Source |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | rsc.org |
| Mobile Phase A | Water with 1-5% Formic Acid | rsc.org |
| Mobile Phase B | Acetonitrile or Methanol | rsc.org |
| Elution | Gradient | rsc.org |
| Flow Rate | 0.8 - 1.0 mL/min | rsc.org |
| Detection Wavelength | 520 nm or 280 nm | rsc.orgmdpi.com |
| Column Temperature | 25 °C | rsc.org |
Ultra-Performance Liquid Chromatography (UPLC) Advancements
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and improved sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. For the analysis of this compound, UPLC systems are often coupled with mass spectrometry for enhanced identification capabilities. massbank.eu A Waters Acquity UPLC system with a bridged ethyl hybrid (BEH) C18 column (1.7 µm particle size) is an example of instrumentation used for the analysis of this compound. massbank.eu The enhanced separation power of UPLC allows for a more detailed profiling of anthocyanins in complex samples.
Spectrometric Approaches for Structural Elucidation and Identification
While chromatography separates the components of a mixture, spectrometry provides detailed structural information, allowing for the definitive identification of this compound.
Mass Spectrometry (MS and MS/MS) for Molecular Profiling
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with a liquid chromatography system (LC-MS), it allows for the analysis of individual compounds as they elute from the column. For this compound, which has a molecular formula of C₂₁H₂₁O₁₂⁺, the expected exact mass is 465.387. massbank.eu
Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. In the case of this compound, a characteristic fragmentation pattern is the loss of the galactose moiety (162 Da), resulting in a fragment ion corresponding to the delphinidin aglycone at m/z 303. researchgate.net This fragmentation is a key diagnostic feature for identifying this compound. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, provide highly accurate mass measurements, which further aids in the confident identification of the compound. massbank.eu
Interactive Table: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₂₁O₁₂⁺ | massbank.eu |
| Exact Mass | 465.387 | massbank.eu |
| Ionization Mode | Positive (ESI) | massbank.eu |
| MS/MS Fragment (Aglycone) | m/z 303 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov While more complex and less sensitive than MS, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to determine the precise connectivity of atoms and the stereochemistry of the molecule.
For this compound, ¹H NMR spectra would show characteristic signals for the aromatic protons of the delphinidin core and the protons of the galactose sugar moiety. mdpi.com For example, a study on related anthocyanins showed signals for the A-ring and B-ring protons of the aglycone, as well as anomeric proton signals for the sugar. mdpi.com ¹³C NMR provides information on all the carbon atoms in the molecule. rsc.org The combination of various NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of the structure of this compound. rsc.orgnih.govmdpi.com
Method Validation and Standardization in Research Protocols
To ensure the reliability and comparability of results obtained from the analysis of this compound, rigorous method validation is essential. agriculturejournals.cz This process involves evaluating several key parameters of the analytical method.
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments. agriculturejournals.cz
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com
Specificity/Selectivity: The ability of the method to accurately measure the analyte of interest in the presence of other components in the sample matrix. mdpi.com
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com
Standardized protocols and the use of certified reference materials for this compound are crucial for achieving consistency across different laboratories and studies. axios-research.com The validation of analytical methods according to established guidelines ensures that the data generated is accurate, reliable, and fit for its intended purpose. agriculturejournals.cznih.gov
Metabolism and Pharmacokinetic Studies of Delphinidin 3 Galactoside
Absorption and Systemic Distribution Investigations
The absorption and distribution of delphinidin (B77816) 3-galactoside are influenced by its chemical structure, particularly the galactose sugar moiety attached to the delphinidin aglycone.
Following oral ingestion, delphinidin 3-galactoside can be absorbed in its intact glycosylated form. researchgate.net Studies in biological models, including rats and humans, have demonstrated its appearance in the bloodstream, although bioavailability can be relatively low. The sugar moiety plays a significant role, with studies suggesting that the galactoside form of delphinidin has higher bioavailability compared to its glucoside and arabinoside counterparts. nih.govresearchgate.net
Table 1: Pharmacokinetic Parameters of Delphinidin Glycosides in Biological Models
| Compound | Model | Cmax | Tmax | Bioavailability (%) | Source(s) |
|---|---|---|---|---|---|
| This compound | Human | - | - | 0.48% | mdpi.com |
| Delphinidin 3-glucoside | Human | 21.39-63.55 nmol/L | 1.0 ± 0.3 h | 0.14% | nih.govmdpi.com |
| Delphinidin 3-rutinoside | Rat | 580 ± 410 nmol/L | 0.5-2.0 h | 0.49 ± 0.06% | researchgate.netacs.org |
| Delphinidin 3-rutinoside | Human | 73.4 ± 35.0 nmol/L | 1.25-1.75 h | - | researchgate.net |
Once absorbed, this compound and its metabolites are distributed to various tissues throughout the body. mdpi.com Animal studies have identified the presence of delphinidin glycosides and their methylated metabolites in several organs. The liver is a primary site for metabolism, where significant levels of metabolites have been detected. researchgate.netresearchgate.net In addition to the liver, these compounds have been found in the kidneys, which are involved in their excretion. semanticscholar.org Notably, anthocyanins like this compound have been shown to accumulate in the vascular endothelium, the inner lining of blood vessels. plos.org
A significant aspect of this compound's pharmacokinetic profile is its ability to cross the blood-brain barrier (BBB). nih.govmun.ca This penetration into the central nervous system is crucial for its potential neurological effects. nih.gov Studies in animal models have confirmed the presence of this compound in various regions of the brain following administration. nih.gov This suggests that the compound can overcome the highly selective permeability of the BBB to exert its effects directly within brain tissue. nih.govnih.gov The transport of the related delphinidin-3-glucoside into endothelial cells, a key component of the BBB, has been shown to be mediated by the sodium-dependent glucose transporter (SGLT1). plos.org
Enzymatic Biotransformation and Metabolite Identification
Upon absorption, this compound undergoes extensive enzymatic biotransformation through Phase I and Phase II metabolic reactions. These processes modify its structure, influencing its biological activity and excretion.
The primary Phase I metabolic reaction for this compound is O-methylation. nih.govmdpi.com This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT). nih.govresearchgate.net For delphinidin, which has a pyrogallol (B1678534) structure (three adjacent hydroxyl groups) on its B-ring, methylation preferentially occurs at the 4'-hydroxyl position. researchgate.netnih.govresearchgate.net This results in the formation of methylated metabolites such as 4'-O-methyl-delphinidin-3-galactoside. nih.govacs.org These methylated metabolites have been identified in plasma, liver, and bile, indicating that methylation is a key metabolic pathway for delphinidin glycosides in vivo. researchgate.netresearchgate.netacs.org
Phase II metabolism involves the conjugation of the anthocyanin or its metabolites with endogenous molecules to increase water solubility and facilitate excretion. mdpi.comnih.gov The main Phase II pathways for flavonoids are glucuronidation and sulfation. mdpi.compsu.edu
Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the flavonoid structure. mdpi.comnih.gov In vitro studies using human liver microsomes have successfully produced monoglucuronide conjugates of delphinidin-3-glucoside. nih.gov While the aglycone (delphinidin) is a preferred substrate for conjugation, glucuronidated forms of the intact glycoside are also formed. mdpi.comnih.gov These glucuronide conjugates have been detected in human plasma and urine following anthocyanin consumption. mdpi.com
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group. While this is a known pathway for flavonoid metabolism, specific evidence for the sulfation of this compound is less direct than for glucuronidation and methylation. acs.orgmdpi.com However, studies on other anthocyanins have identified sulfate (B86663) conjugates, suggesting it is a plausible, albeit potentially minor, metabolic route for delphinidin glycosides as well. acs.org
Table 2: Identified and Potential Metabolites of this compound
| Metabolic Phase | Reaction | Enzyme(s) | Resulting Metabolite(s) | Source(s) |
|---|---|---|---|---|
| Phase I | O-Methylation | Catechol-O-methyltransferase (COMT) | 4'-O-methyl-delphinidin 3-galactoside, Petunidin glycosides | nih.govresearchgate.netresearchgate.netsemanticscholar.org |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide, Delphinidin-glucuronide | mdpi.comnih.govnih.gov |
| Phase II | Sulfation | Sulfotransferases (SULTs) | This compound-sulfate (potential) | acs.orgmdpi.com |
| Phase II | Glutathione (B108866) Conjugation | Glutathione S-transferases (GSTs) | This compound-glutathione conjugate | nih.gov |
Compound Reference Table
| Compound Name |
|---|
| 4'-O-methyl-delphinidin-3-rutinoside |
| Arabinoside |
| Caffeic acid |
| Catechin (B1668976) |
| Cyanidin (B77932) |
| Cyanidin 3-arabinoside |
| Cyanidin 3-galactoside |
| Cyanidin 3-glucoside |
| Cyanidin 3-rutinoside |
| Cyanidin 3-xyloside |
| Delphinidin |
| Delphinidin 3-arabinoside |
| Delphinidin 3-caffeoyl-rutinoside-5-glucoside |
| Delphinidin 3-coumaroyl-rutinoside-5-glucoside |
| This compound |
| Delphinidin 3-glucoside |
| Delphinidin 3-rutinoside |
| Delphinidin-3-p-coumaroyl-rutinoside-5-glucoside |
| Ellagic acid |
| Epicatechin |
| Epigallocatechin |
| Ferulic acid |
| Galactoside |
| Gallocatechin |
| Glucoside |
| Homovanillic acid |
| Leucocyanidin |
| Leucodelphinidin |
| Malvidin |
| Malvidin 3-galactoside |
| Malvidin 3-glucoside |
| Myricetin |
| p-Coumaric acid |
| Pelargonidin (B1210327) |
| Pelargonidin 3-glucoside |
| Pelargonidin 3-rutinoside |
| Peonidin |
| Peonidin 3-glucoside |
| Petunidin |
| Petunidin 3-galactoside |
| Petunidin 3-glucoside |
| Petunidin-3-trans-p-coumaroyl-rutinoside-5-glucoside |
| Phloroglucinol (B13840) aldehyde |
| Protocatechuic acid |
| Quercetin-3-O-galactoside |
| Resveratrol |
| Rutinoside |
| Syringic acid |
Identification and Characterization of Major Metabolites
Following administration, this compound undergoes metabolic transformation, leading to the formation of various metabolites. While research specifically isolating all metabolites of this compound is specific, studies on delphinidin and its other glycosidic forms, such as delphinidin-3-O-glucoside (D3G), provide significant insights into its metabolic fate. The primary metabolic pathways include methylation and degradation into smaller phenolic compounds.
One of the key metabolites identified from the metabolism of delphinidin glycosides is the methylated form. For instance, in studies with D3G, 4'-O-methyl delphinidin 3-O-glucoside was identified as a major metabolite, particularly in the liver. nih.gov This methylation of the 4'-OH group in the B-ring is a significant metabolic step. nih.govnih.gov In addition to methylation of the original glycoside, degradation products of delphinidin can also appear as metabolites. Studies have detected delphinidin 3-O-β-rutinoside and peonidin-3-galactoside as metabolites of delphinidin. mdpi.com
The degradation of the parent anthocyanin structure leads to the formation of simpler phenolic acids. Gallic acid is consistently reported as a major degradation product formed from delphinidin and its glycosides. acs.orgtandfonline.commdpi.com Other phenolic acids, such as protocatechuic acid, have also been identified as metabolites resulting from the breakdown of the anthocyanin structure. semanticscholar.orgconicet.gov.ar
The table below summarizes the major metabolites identified from delphinidin and its glycosides.
| Parent Compound | Metabolite | Method of Identification | Key Findings |
| Delphinidin 3-O-β-D-glucoside (Dp3G) | 4'-O-methyl Dp3G (MDp3G) | NMR and MS | Identified as a major metabolite in plasma and various tissues, especially the liver. nih.gov |
| Delphinidin | Delphinidin 3-O-β-rutinoside | UHPLC-HRMS | Detected as a metabolite of delphinidin. mdpi.com |
| Delphinidin | Peonidin-3-galactoside | UHPLC-HRMS | Found as a metabolite of delphinidin. mdpi.com |
| Delphinidin-3-O-glucoside | Gallic Acid | HPLC-DAD | A primary degradation product resulting from both chemical and microbial action. acs.org |
| Delphinidin-3-O-glucoside | Protocatechuic Acid | Not Specified | A known degradation product from the C-ring fission of the anthocyanin structure. semanticscholar.org |
Role of Gut Microbiota in this compound Metabolism
The gut microbiota plays a crucial role in the metabolism of anthocyanins like this compound that are not absorbed in the upper gastrointestinal tract. nih.govacs.org A significant portion of ingested anthocyanins reaches the colon, where they are subjected to extensive enzymatic degradation by the resident microbial population. acs.org
Microbial Degradation and Bioconversion Products
The metabolism by intestinal microbiota involves two primary steps: deglycosylation and the breakdown of the heterocyclic ring structure. The initial step is the cleavage of the glycosidic bond by microbial enzymes like β-glucosidases and β-galactosidases, which releases the aglycone, delphinidin. acs.orgresearchgate.net
Following deglycosylation, the delphinidin aglycone is unstable and undergoes further degradation. The C-ring of the flavonoid structure is cleaved, leading to the formation of various smaller phenolic compounds. semanticscholar.org The primary degradation products of delphinidin-3-O-glucoside, and likely this compound, are phenolic acids. us.es Gallic acid is a principal metabolite formed from the B-ring of delphinidin. acs.orgtandfonline.com Additionally, the breakdown of the A-ring typically results in phloroglucinol derivatives. tandfonline.com Other phenolic acids such as syringic acid and p-coumaric acid have also been detected as products of mixed anthocyanin fermentation by gut microbiota. acs.orgtandfonline.com
Studies have indicated that the degradation of delphinidin-3-glucoside can be attributed to both non-specific bacterial-independent chemical breakdown and specific bacterial metabolism. acs.orgsemanticscholar.org The presence of three hydroxyl groups on the B-ring makes the delphinidin structure particularly susceptible to degradation. acs.org
The table below details the microbial degradation products of delphinidin glycosides.
| Parent Compound | Microbial Action | Bioconversion Product |
| Delphinidin glycosides | Deglycosylation & C-ring fission | Gallic Acid acs.orgtandfonline.com |
| Delphinidin glycosides | C-ring fission | Phloroglucinol aldehyde tandfonline.com |
| Mixed anthocyanins (including delphinidin glucosides) | Microbial fermentation | Syringic Acid acs.orgtandfonline.com |
| Mixed anthocyanins (including delphinidin glucosides) | Microbial fermentation | p-Coumaric Acid acs.org |
| Delphinidin-3-O-rutinoside | Microbial fermentation | Syringic Acid tandfonline.com |
Influence on Bioavailability and Bioactivity
The sugar moiety attached to the delphinidin core affects its stability and rate of degradation. Research comparing different anthocyanin glycosides has shown that those with a galactose moiety may be degraded faster by gut microbiota than those with other sugars like arabinose. nih.gov This suggests that gut microbes might hydrolyze galactosides more readily than other glycosides. nih.gov This differential degradation rate can influence the profile of metabolites produced and their subsequent absorption and bioactivity.
Stability and Degradation Kinetics of Delphinidin 3 Galactoside
Intrinsic Chemical Stability Factors
The inherent chemical structure of delphinidin (B77816) 3-galactoside dictates its stability under different environmental conditions. Key factors influencing its degradation include pH, temperature, and light exposure.
The stability of delphinidin 3-galactoside is highly dependent on the pH of its environment. Like other anthocyanins, it undergoes structural transformations as the pH changes, which affects its color and stability. nih.gov Generally, it is most stable in acidic conditions (pH below 3.5) and becomes progressively less stable as the pH increases into neutral and alkaline ranges. nih.govgoogle.com
At a very low pH (1-2), this compound predominantly exists as the red-colored flavylium (B80283) cation. nih.gov As the pH rises to between 4 and 6, it undergoes hydration to form a colorless carbinol pseudobase and its ring-opened isomer, the chalcone (B49325). nih.gov In alkaline conditions (pH 8-10), it deprotonates to form a blue quinonoidal base. nih.gov However, at pH levels above 7, this compound is prone to degradation, breaking down into smaller phenolic compounds such as 2,4,6-trihydroxybenzaldehyde (B105460) and gallic acid. nih.gov
The structural transformations of delphinidin derivatives in response to pH are summarized in the table below.
| pH Range | Predominant Form | Color | Stability |
| 1-2 | Flavylium Cation | Red | High |
| 4-6 | Carbinol Pseudobase, Chalcone | Colorless | Decreased |
| 8-10 | Quinonoidal Base | Blue | Unstable |
| >7 | Degradation Products | Varies | Prone to Degradation |
This table illustrates the pH-dependent forms and stability of delphinidin derivatives.
Temperature is a critical factor in the degradation of this compound. Increased temperatures accelerate the rate of degradation, a phenomenon that typically follows first-order kinetics. nih.govrevistadechimie.ronih.govni.ac.rs Thermal degradation can involve the opening of the B-ring of the delphinidin structure to form an intermediate chalcone, which subsequently decomposes into smaller molecules. nih.gov
Studies on bilberry jam have shown significant losses of this compound during thermal processing. For instance, heating at 105°C for 30 minutes resulted in a retention of only 13% in a standard sugar jam and 43.3% in a low-sugar formulation, highlighting the impact of both temperature and composition on its stability. revistadechimie.ro The degradation rate constant (k) increases with rising temperature, while the half-life (t1/2), which indicates the time for 50% of the compound to degrade, decreases. nih.govni.ac.rs
Thermal Degradation of this compound in Bilberry Jam
| Processing Conditions | Retention in Sugar Jam (%) | Retention in Low-Sugar Jam (%) |
|---|---|---|
| Heating at 105°C for 30 min | 13.0 | 43.3 |
Data sourced from a study on bilberry jam processing. revistadechimie.ro
Exposure to light is another major factor that contributes to the degradation of this compound. Light, particularly at high illuminance, can cause significant losses of the compound. scirp.orgresearchgate.net The degradation of anthocyanins from blackberry extract when exposed to light has been shown to follow second-order reaction kinetics. scirp.orgresearchgate.net In one study, blackberry extract irradiated with a high-intensity light source (3968.30 lux) lost 76% of its monomeric anthocyanins within a week, while the extract stored in darkness only showed a 29% decrease. scirp.org The half-life of the anthocyanins was significantly shorter under high illuminance (28.20 hours) compared to storage in darkness. scirp.orgresearchgate.net
Enzymatic Degradation in Biological Matrices
In biological systems, this compound can be degraded by various enzymes from both mammalian and microbial sources.
Following ingestion, this compound can be metabolized by mammalian enzymes. Studies in rats with the related compound delphinidin 3-O-glucoside have shown that it can be absorbed and methylated. nih.gov A major metabolite found in the plasma and liver was identified as 4'-O-methyl delphinidin 3-O-glucoside, indicating that methylation of the hydroxyl group at the 4'-position of the B-ring is a key metabolic pathway. nih.gov This suggests that catechol-O-methyltransferase (COMT) enzymes are likely involved in its metabolism. Additionally, other enzymatic reactions such as reduction can occur, leading to the formation of compounds like epigallocatechin and gallocatechin from delphinidin. nih.gov
The microflora present in the human body, particularly in the oral cavity and gut, can enzymatically degrade this compound. The oral microbiota possesses enzymes like β-glucosidases that can cleave the galactose sugar moiety from the delphinidin aglycone. rsc.orgresearchgate.net Studies have shown that the degradation of delphinidin 3-monoglucosides is closely linked to microbial activity in the mouth. rsc.org In fact, delphinidin glycosides have been observed to be less stable in human saliva compared to other anthocyanins like those derived from cyanidin (B77932) or malvidin, suggesting a higher susceptibility to microbial degradation. researchgate.net This enzymatic action breaks down the anthocyanin structure, impacting its stability and bioavailability.
Stability During Processing and Storage of Plant-Based Products
The stability of this compound during the processing and storage of food products is a key concern for maintaining the quality and potential health benefits of these products.
Processing methods can have varied effects on this compound content. For example, high-pressure homogenization has been shown to significantly increase the measurable content of this compound in blueberry juice, possibly by enhancing its extraction from the fruit matrix. Conversely, thermal processes like hot-air drying can lead to significant degradation. Vacuum drying methods, such as freeze-drying, can help protect delphinidin derivatives from oxidation and improve their retention.
During storage, temperature is a critical factor. In products made with freeze-dried wild blueberry powder, the retention of this compound was significantly better at lower temperatures. mdpi.com For example, in a graham cracker cookie, the retention of this compound was over 80% after eight weeks of storage at 4.4°C. mdpi.com In contrast, delphinidin derivatives were among the least stable anthocyanins during the storage of blueberry juice. researchgate.net The degradation of anthocyanins in blueberry puree during storage at 4°C has been observed to follow first-order kinetics. nih.gov
Percent Retention of this compound in Wild Blueberry Products After 8 Weeks of Storage
| Product | Storage Temperature | Percent Retention (%) |
|---|---|---|
| Graham Cracker Cookie | 4.4°C | >80 |
Data sourced from a study on products with freeze-dried wild blueberry powder. mdpi.com
Strategies for Enhancing Stability in Experimental Systems
The inherent instability of this compound and other anthocyanins under various environmental and chemical conditions presents a significant challenge in experimental systems. scispace.com Factors such as pH, temperature, light, and oxygen can lead to rapid degradation, resulting in the loss of color and biological activity. nih.govresearchgate.net Consequently, various strategies have been developed and investigated to protect the anthocyanin structure and enhance its stability. These methods primarily focus on controlling the molecular environment through co-pigmentation, encapsulation, pH adjustment, and the addition of specific stabilizing agents.
Co-pigmentation
Co-pigmentation is a well-established mechanism for stabilizing anthocyanins. It involves the formation of non-covalent complexes between the anthocyanin and a co-pigment, which is typically a colorless or lightly colored organic molecule. These co-pigments can include other flavonoids, phenolic acids, and alkaloids. mdpi.com The interaction, often involving hydrogen bonding and hydrophobic effects, shields the anthocyanin molecule from nucleophilic attack by water, which is a primary step in its degradation pathway. mdpi.comwu.ac.th This association leads to a bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in color intensity), which enhances and stabilizes the color. nih.govwu.ac.th
Research has shown that flavones and phenolic acids like gallic acid and chlorogenic acid are effective co-pigments. nih.govwu.ac.thacs.org For instance, co-pigmentation of rambutan peel anthocyanin extracts, which contain delphinidin derivatives, with gallic acid significantly reduced the degradation of the total anthocyanin content and enhanced color intensity across a wide pH range. wu.ac.th The interaction is believed to occur via hydrogen bonding between the carbonyl group of the anthocyanin and the co-pigment. wu.ac.th Similarly, studies on delphinidin 3-O-glucoside with chlorogenic acid have detailed the complex formation that stabilizes the colored flavylium cation and quinoidal base forms of the anthocyanin. acs.org
Table 1: Effect of Co-pigmentation on Anthocyanin Stability
| Anthocyanin Source/Compound | Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Observation | Reference |
|---|---|---|---|---|
| Rambutan Peel Anthocyanin Extract | Gallic Acid | 1:100 to 1:500 | Reduced degradation of total anthocyanins; Enhanced color intensity (hyperchromic and bathochromic effects). | wu.ac.th |
| Malvidin 3-glucoside | Quercetin | 1:2 | Enhanced color intensity and stability at pH 3.6. | mdpi.com |
| Delphinidin 3-O-glucoside | Chlorogenic Acid | Various | Formation of stable complexes, extending the pH domain of the colored forms. | acs.org |
| Delphinidin-based anthocyanins | Flavonols | Not specified | Increased relative abundance of the stable quinonoid base, leading to a "bluing effect". | mdpi.com |
Encapsulation
Encapsulation is a physical method that creates a protective barrier around the anthocyanin molecule, isolating it from detrimental environmental factors. pan.olsztyn.plmdpi.com This technique can significantly improve the stability of this compound during processing and storage. pan.olsztyn.pl Various materials, known as wall materials or carriers, are used for this purpose.
Commonly used wall materials include polysaccharides like maltodextrin (B1146171) and starches (e.g., Capsul®), proteins such as soy protein isolates, and lipids. pan.olsztyn.plmdpi.com A study on anthocyanins from chagalapoli fruit, including delphinidin 3-O-galactoside, used mixtures of maltodextrin and Capsul® for microencapsulation via spray-drying. The resulting microcapsules showed a significantly extended half-life, ranging from 423 to 519 days. pan.olsztyn.pl
More advanced encapsulation techniques involve the use of nanocarriers. Nanogel encapsulation has been shown to enhance the chemical stability of cyanidin-3-O-glucoside. nih.gov Another novel approach is the use of small extracellular vesicles (sEVs) to encapsulate delphinidin. This method was found to enhance both the stability and the efficacy of delphinidin, increasing its potency significantly in experimental assays. nih.gov
Table 2: Research Findings on the Encapsulation of Anthocyanins
| Anthocyanin Source | Wall Material(s) | Encapsulation Method | Key Finding | Reference |
|---|---|---|---|---|
| Chagalapoli fruit extract (incl. Delphinidin 3-O-galactoside) | Maltodextrin and Capsul® | Spray-drying | Half-life of microencapsulated anthocyanins was 423-519 days. | pan.olsztyn.pl |
| Delphinidin | Small Extracellular Vesicles (sEVs) | sEV loading | Enhanced stability and increased potency by 2 to 100-fold in various assays. | nih.gov |
| Cornelian Cherry extract (incl. Delphinidin 3-O-galactoside) | Soy Proteins | Freeze-drying | Retention of anthocyanins after encapsulation was approximately 43-49%. | mdpi.com |
| Cyanidin-3-O-glucoside | Composite Nanogel | Maillard reaction and heat gelation | Enhanced chemical stability and intestinal absorption. | nih.gov |
Influence of pH, Temperature, and Light
The stability of this compound is critically dependent on the pH of the system. Like other anthocyanins, it is most stable in its red flavylium cation form, which predominates under highly acidic conditions (pH < 3). nih.govrsc.orgresearchgate.net As the pH increases towards neutral and alkaline levels, the molecule undergoes structural transformations to form a colorless carbinol pseudobase and a yellow chalcone, leading to rapid degradation and color loss. nih.govrsc.orgresearchgate.net Therefore, maintaining an acidic environment is a fundamental strategy for preserving this compound in aqueous solutions.
Temperature and light are also major factors in the degradation kinetics of anthocyanins. researchgate.netmdpi.com Thermal degradation typically follows first-order kinetics, with the rate of degradation increasing significantly at higher temperatures. mdpi.comfrontiersin.orgcirad.fr For example, studies on grape juices showed that the loss of anthocyanins like delphinidin-3-O-glucoside was dramatically higher at storage temperatures of 25°C and 35°C compared to 5°C. frontiersin.org The half-life of anthocyanins decreases substantially as temperature rises. mdpi.comfrontiersin.org Similarly, exposure to light, particularly UV light, accelerates degradation by promoting the formation of the unstable chalcone. mdpi.commdpi.com Storing experimental solutions at low temperatures and in the dark is a simple yet effective method to enhance stability. frontiersin.orgresearchgate.net
Table 3: Degradation Kinetics of Delphinidin Glycosides Under Different Conditions
| Anthocyanin | Condition | Rate Constant (k) | Half-life (t₁/₂) | Observation | Reference |
|---|---|---|---|---|---|
| Delphinidin 3-O-sambubioside | Storage at 37°C | 9.2 x 10⁻⁷ s⁻¹ | Not specified | Degradation was faster than for cyanidin 3-O-sambubioside. | cirad.fr |
| Delphinidin-3-O-glucoside | Storage at 5°C | ~0.02 day⁻¹ | ~35 days | Significantly more stable than at higher temperatures. | frontiersin.org |
| Delphinidin-3-O-glucoside | Storage at 35°C | ~0.10 day⁻¹ | ~7 days | Rapid degradation at elevated temperature. | frontiersin.org |
| Grumixama Anthocyanins | UV Light Exposure | 3.85 h⁻¹ | 0.18 h | UV light caused the fastest degradation compared to fluorescent and incandescent light. | mdpi.com |
Other Stabilizing Strategies
Addition of Stabilizing Agents: Specific chemical compounds can be added to experimental systems to protect anthocyanins. Research has demonstrated that glutathione (B108866) can effectively protect delphinidin-3-O-galactoside from degradation in aqueous environments, including at neutral pH. google.com
Addition of Carbohydrates: The presence of carbohydrates can influence anthocyanin stability, though the effect varies. Sucrose has been shown to have a protective effect, retarding the degradation of delphinidin-3-O-rutinoside, whereas fructose (B13574) was found to accelerate it. mdpi.com
Metal Chelation: The interaction of anthocyanins with metal ions can lead to the formation of stable complexes, which is a mechanism plants use to produce blue colors. mdpi.com In hydrangeas, a complex of delphinidin 3-O-glucoside, a co-pigment, and aluminum ions (Al³⁺) stabilizes the blue anionic quinonoid base. mdpi.com While this can enhance stability and produce specific colors, the effect of other metal ions can be detrimental. For instance, the addition of iron ions (Fe²⁺, Fe³⁺) has been shown to increase the degradation rate of anthocyanins in some juice systems. researchgate.net
Molecular and Cellular Mechanisms of Biological Activity
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant prowess of Delphinidin (B77816) 3-galactoside is a cornerstone of its beneficial health effects, operating through both direct and indirect actions to mitigate oxidative stress.
Direct Scavenging of Reactive Oxygen Species (ROS)
Delphinidin 3-galactoside is a potent scavenger of reactive oxygen species (ROS). nih.govd-nb.info This capability is largely attributed to the numerous hydroxyl groups present in its molecular structure, which can donate electrons to neutralize free radicals. nih.govd-nb.info By directly quenching these highly reactive molecules, this compound helps to protect cells from oxidative damage. researchgate.net The structure of the aglycone, delphinidin, with its multiple hydroxyl groups, is a key determinant of this free radical scavenging activity. d-nb.info
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2/ARE Pathway, HO-1, SOD, CAT)
Beyond direct scavenging, this compound and its parent compound, delphinidin, enhance the body's own antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.govnih.gov Activation of this pathway leads to the increased expression of several crucial antioxidant and phase II detoxifying enzymes. nih.govmdpi.com
Studies have demonstrated that delphinidin treatment can increase the expression of Nrf2 and subsequently elevate the levels of heme oxygenase-1 (HO-1), another critical antioxidant enzyme. d-nb.inforesearchgate.net Furthermore, this compound has been shown to enhance the activity of other vital endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), which play a pivotal role in detoxifying harmful superoxide radicals and hydrogen peroxide, respectively. tandfonline.com
Anti-inflammatory Pathways and Immunomodulation
This compound demonstrates significant anti-inflammatory effects by intervening in key signaling cascades and modulating the production of inflammatory mediators.
Inhibition of Pro-inflammatory Signaling Cascades (e.g., NF-κB, MAPKinase)
A central mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov Delphinidin and its glycosides have been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. nih.govspandidos-publications.com This, in turn, blocks the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes. nih.govnih.govspandidos-publications.com
In addition to the NF-κB pathway, this compound also modulates the mitogen-activated protein kinase (MAPK) signaling cascade. nih.govmdpi.comnih.gov The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another crucial regulator of inflammatory responses. Delphinidin has been observed to inhibit the phosphorylation of these MAPK proteins, thus dampening the inflammatory cascade. nih.govnih.govspandidos-publications.com
Regulation of Inflammatory Mediators (e.g., COX-2, TNF-α, IL-6, MCP-1, iNOS)
By inhibiting pro-inflammatory signaling pathways, this compound effectively reduces the production of a wide array of inflammatory mediators. Research has shown that delphinidin and its derivatives can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins. d-nb.infonih.govmdpi.com
Furthermore, the expression of several pro-inflammatory cytokines is downregulated by this compound. These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). tandfonline.comnih.gov The inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory molecule, has also been documented. nih.govmdpi.com
| Inflammatory Mediator | Effect of Delphinidin/Delphinidin 3-galactoside | Associated Signaling Pathway |
|---|---|---|
| COX-2 | Inhibition of expression | NF-κB, MAPK |
| TNF-α | Decreased production/expression | NF-κB |
| IL-6 | Decreased production/expression | NF-κB |
| MCP-1 | Decreased production/expression | NF-κB |
| iNOS | Inhibition of expression | NF-κB |
Anticancer and Chemopreventive Mechanisms
This compound exhibits promising anticancer and chemopreventive properties through a multi-pronged approach that includes inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting pathways crucial for cancer cell survival and proliferation.
One of the primary anticancer mechanisms of this compound is the induction of apoptosis in cancer cells. mdpi.com This is achieved through the activation of caspases, a family of proteases that execute programmed cell death. mdpi.com Specifically, it can lead to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. mdpi.com The pro-apoptotic effects are further mediated by modulating the balance of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com
This compound can also cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating. mdpi.com This is often associated with the modulation of cell cycle regulatory proteins. d-nb.info
Furthermore, this compound has been shown to inhibit key signaling pathways involved in tumor growth and progression, such as the NF-κB and STAT-3 pathways. By suppressing these pathways, this compound can reduce the expression of pro-survival factors and enhance apoptotic signaling. It has also been linked to the suppression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
| Anticancer Mechanism | Key Molecular Events | References |
|---|---|---|
| Apoptosis Induction | Activation of caspases, PARP cleavage, increased Bax/Bcl-2 ratio | mdpi.com |
| Cell Cycle Arrest | Arrest at G2/M phase | mdpi.com |
| Inhibition of Tumor Growth Pathways | Suppression of NF-κB and STAT-3 signaling | |
| Anti-Angiogenic Effects | Suppression of HIF-1α and VEGF |
Inhibition of Cell Proliferation and Cell Cycle Arrest (e.g., G2/M phase)
Delphinidin and its glycosides have been shown to impede the growth of cancer cells by interfering with the cell cycle. d-nb.info Specifically, delphinidin can induce cell cycle arrest at the G2/M phase. d-nb.infomdpi.comresearchgate.net This halt in the cell cycle progression is achieved by modulating the expression of key regulatory proteins. For instance, in HER-2 positive breast cancer cell lines, delphinidin was found to inhibit the protein expression of cyclin B1 and Cdk1 (cyclin-dependent kinase 1), both of which are crucial for the G2/M transition. nih.gov Similarly, studies on other cancer cell lines have demonstrated a reduction in the levels of cyclin-dependent kinases CDK-1 and CDK-2, as well as cyclins B1 and E, following treatment with anthocyanins. mdpi.com This disruption of the cell cycle machinery effectively stops cancer cells from dividing and proliferating.
Induction of Apoptosis (Programmed Cell Death)
A significant mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in cancer cells. d-nb.infomdpi.com This process is a key target for cancer therapies as it allows for the elimination of malignant cells.
The apoptotic process induced by delphinidin is often mediated by the activation of a family of enzymes called caspases. nih.gov Studies have shown that delphinidin treatment can lead to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3 and caspase-7. nih.govnih.govresearchgate.net The activation of caspase-3 is a central event in the apoptotic cascade. mdpi.com Once activated, these caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). nih.govplos.org The cleavage of PARP is a well-established hallmark of apoptosis and is frequently observed in delphinidin-treated cancer cells. mdpi.comnih.govnih.gov
The commitment of a cell to undergo apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins. Delphinidin has been found to shift this balance in favor of apoptosis. nih.gov It achieves this by increasing the expression of pro-apoptotic proteins like Bax and Bak, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govnih.govplos.org This alteration in the Bax/Bcl-2 ratio is a critical step that leads to the permeabilization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis. nih.gov
Autophagy Modulation (e.g., mTOR pathway, LC3-II, ATG5)
Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or contributing to cell death. Delphinidin has been shown to induce autophagy in various cancer cells. nih.govmdpi.com This induction is often linked to the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism. d-nb.infonih.govfrontiersin.org By suppressing the mTOR pathway, delphinidin can activate autophagy. frontiersin.orgnih.govresearchgate.net
Key markers of autophagy, such as the conversion of LC3-I to LC3-II and the expression of autophagy-related genes like ATG5, are increased following delphinidin treatment. nih.govnih.govresearchgate.net In some contexts, this delphinidin-induced autophagy can lead to autophagic cell death, further contributing to its anti-cancer effects. nih.gov In HER-2 positive breast cancer cells, delphinidin has been observed to induce protective autophagy through the suppression of the mTOR pathway and activation of the AMPK (AMP-activated protein kinase) pathway. frontiersin.orgnih.gov
Anti-angiogenic Effects (e.g., HIF-1α, VEGF Inhibition)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. spandidos-publications.comspandidos-publications.com Delphinidin has demonstrated potent anti-angiogenic properties by targeting key molecules in this process. d-nb.infonih.gov It has been found to inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial transcription factor that is often overexpressed in tumors and plays a central role in the cellular response to low oxygen levels. mdpi.comspandidos-publications.comnih.gov
By suppressing HIF-1α, delphinidin consequently reduces the expression of its downstream target, Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. mdpi.comspandidos-publications.comnih.gov The inhibition of VEGF production ultimately hinders the formation of new blood vessels, thereby restricting the supply of oxygen and nutrients to the tumor. spandidos-publications.comspandidos-publications.comnih.gov This anti-angiogenic effect of delphinidin is mediated, at least in part, through the blockade of signaling pathways such as PI3K/Akt/mTOR and ERK. mdpi.comspandidos-publications.comnih.gov
Suppression of Metastasis and Invasion (e.g., MMP-2/-9, BDNF)
The spread of cancer cells to distant organs, known as metastasis, is a major cause of cancer-related mortality. Delphinidin has been shown to interfere with the metastatic process by inhibiting cell migration and invasion. mdpi.com One of the ways it achieves this is by downregulating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govmdpi.com These enzymes are responsible for degrading the extracellular matrix, which allows cancer cells to invade surrounding tissues and enter the bloodstream.
Furthermore, delphinidin has been found to counteract the effects of Brain-Derived Neurotrophic Factor (BDNF), a growth factor that can promote the migration and invasion of cancer cells. mdpi.comresearchgate.netnih.gov In ovarian cancer cells, delphinidin was shown to inhibit BDNF-induced cell migration and invasion by decreasing the expression of MMP-2 and MMP-9 and suppressing the Akt signaling pathway. researchgate.netnih.gov
Epigenetic Modifications (e.g., HDAC activity, HOTAIR)
Emerging evidence suggests that the broader class of compounds to which this compound belongs, and delphinidin itself, can influence epigenetic markers. Histone deacetylases (HDACs) are a key target. nih.gov Inhibition of HDACs is considered a potential therapeutic strategy for a variety of disorders. nih.gov Specifically, delphinidin has been found to suppress the expression of HDAC3. nih.gov In the context of neurodegenerative disease models, delphinidin has been shown to enhance the AMPK/SIRT1 signaling pathway. nih.gov Sirtuin 1 (SIRT1) is a class III HDAC, indicating a direct link between delphinidin and the modulation of histone deacetylation processes. nih.govnih.gov Studies have shown that increased HDAC3 activity is linked to pro-inflammatory states and insulin (B600854) resistance. nih.gov
Modulation of Specific Intracellular Signaling Pathways (e.g., PI3K/Akt, ERK1/2/JNK, STAT3, Wnt/β-catenin)
This compound and its aglycone, delphinidin, exert significant influence over multiple signaling pathways that are crucial for cell survival, proliferation, and inflammation.
PI3K/Akt Pathway: Delphinidin has been demonstrated to inhibit the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. nih.govfrontiersin.org This inhibition extends to downstream targets like the mammalian target of rapamycin (B549165) (mTOR) and p70S6K. nih.govnih.gov By blocking this pathway, delphinidin can suppress cell growth and angiogenesis. nih.govnih.gov In some cancer cell lines, delphinidin's inhibitory action on PI3K/Akt signaling leads to apoptosis and necrosis. frontiersin.org
ERK1/2/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK, are also modulated by delphinidin. nih.govtandfonline.com Delphinidin can suppress the phosphorylation of ERK1/2 and JNK1/2. nih.govfrontiersin.org This inhibition contributes to its anti-proliferative and anti-metastatic effects. nih.gov In certain contexts, such as in irradiated non-small cell lung cancer cells, delphinidin can enhance JNK phosphorylation, which promotes autophagy-induced cell death. nih.gov The anti-inflammatory properties of delphinidin are also partly attributed to the downregulation of JNK and p38 activation. tandfonline.com
STAT3 Pathway: Research has indicated that delphinidin can inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation. nih.gov
Wnt/β-catenin Pathway: Delphinidin has been shown to suppress the Wnt/β-catenin signaling pathway, which is another mechanism contributing to its potential anti-cancer effects. nih.gov In some models, Delphinidin-3-rutinoside was found to simulate the expression of β-catenin, suggesting a complex, context-dependent interaction with this pathway. frontiersin.org
Table 1: Impact of Delphinidin on Intracellular Signaling Pathways This table is interactive. Click on the headers to sort.
| Pathway | Effect of Delphinidin | Associated Outcome | Source |
|---|---|---|---|
| PI3K/Akt | Inhibition/Downregulation | Apoptosis, Anti-proliferative, Anti-angiogenic | nih.govnih.govfrontiersin.org |
| ERK1/2/JNK | Inhibition/Downregulation | Anti-proliferative, Anti-inflammatory | nih.govtandfonline.comfrontiersin.org |
| STAT3 | Inhibition of phosphorylation | Anti-proliferative | nih.gov |
| Wnt/β-catenin | Suppression | Anti-proliferative | nih.gov |
Neuroprotective Actions and Cognitive Function Modulation
This compound exhibits a range of neuroprotective effects by targeting key pathological features of neurodegenerative diseases, such as amyloid-beta toxicity, neuroinflammation, and neuronal cell death.
Attenuation of Neurotoxicity (e.g., Amyloid-beta induced)
A primary mechanism of neurodegeneration in Alzheimer's disease involves the aggregation of amyloid-beta (Aβ) peptides. acs.org this compound has demonstrated a high capacity to disassemble Aβ protofibrils. nih.govacs.org This activity is attributed to the number of hydroxyl groups on its B-ring; the three hydroxyl groups of delphinidin are crucial for this disassembling effect. acs.org By preventing the formation and promoting the breakdown of these toxic aggregates, the compound helps mitigate Aβ-induced neurotoxicity. acs.orgnih.gov Studies have shown that delphinidin protects PC12 cells from Aβ-induced toxicity by reducing associated intracellular calcium influx and the hyperphosphorylation of tau protein. nih.gov In animal models of Alzheimer's disease, delphinidin treatment has been observed to reduce Aβ plaque deposits in the cortex and hippocampus. nih.gov
Impact on Neuroinflammation and Oxidative Stress in Neural Tissues
Neuroinflammation and oxidative stress are critical components in the pathology of neurodegenerative diseases. nih.govmdpi.com Delphinidin and extracts rich in this compound, such as those from bilberries, show potent anti-inflammatory and antioxidant properties. nih.govnih.gov Delphinidin can suppress the activation of microglia, the primary immune cells in the brain, thereby reducing the neuroinflammatory response. nih.govmdpi.com This leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Furthermore, it combats oxidative stress in neural tissues by reducing the overproduction of reactive oxygen species (ROS). nih.govresearchgate.net This antioxidant action helps protect neurons from damage caused by lipid peroxidation and mitochondrial dysfunction. researchgate.net
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its hyperactivity is a feature of Alzheimer's disease. researchgate.net Delphinidin has been shown to reduce the levels and hydrolytic activity of AChE. researchgate.net By inhibiting AChE, delphinidin can help maintain higher levels of acetylcholine in the brain, a strategy used by many current Alzheimer's medications to improve cognitive function. researchgate.netnih.gov
Modulation of Neuronal Survival Pathways
This compound contributes to neuroprotection by directly influencing pathways that govern neuronal survival and apoptosis (programmed cell death). Anthocyanins, as a class, have been shown to promote the survival of nerve cells by regulating the expression of key apoptotic proteins. mdpi.comsemanticscholar.org They can upregulate anti-apoptotic proteins such as Bcl-2 and downregulate pro-apoptotic proteins like Bax and caspase-3. mdpi.comresearchgate.net By inhibiting the activation of caspases, which are critical executioners of apoptosis, and modulating apoptosis regulators like p53, these compounds help prevent neuronal death in response to neurotoxic or inflammatory insults. mdpi.comsemanticscholar.orgresearchgate.net
Table 2: Summary of Neuroprotective Mechanisms of this compound This table is interactive. Click on the headers to sort.
| Mechanism | Specific Action | Cellular/Molecular Target | Source |
|---|---|---|---|
| Anti-Amyloidogenic | Disassembles Aβ protofibrils; Reduces Aβ plaque deposition. | Amyloid-beta peptides | nih.govacs.org |
| Anti-Neurotoxic | Attenuates calcium influx and tau hyperphosphorylation. | Calcium channels, Tau protein | nih.gov |
| Anti-inflammatory | Suppresses microglial activation; Reduces pro-inflammatory cytokines. | Microglia, TNF-α, IL-1β | nih.govmdpi.comnih.gov |
| Antioxidant | Reduces Reactive Oxygen Species (ROS) in neural tissue. | ROS | nih.govresearchgate.net |
| Enzyme Inhibition | Reduces activity of Acetylcholinesterase. | AChE | researchgate.net |
| Pro-Survival | Upregulates anti-apoptotic proteins; Downregulates pro-apoptotic proteins. | Bcl-2, Bax, Caspases | mdpi.comsemanticscholar.orgresearchgate.net |
Cardiovascular System Modulation
This compound, a notable member of the anthocyanin family, exhibits significant protective effects on the cardiovascular system. Its biological activities are primarily attributed to its potent antioxidant and anti-inflammatory properties, which modulate cellular pathways involved in the pathogenesis of cardiovascular diseases.
Endothelial dysfunction is a critical early event in the development of atherosclerosis. Delphinidin glycosides have been shown to protect vascular endothelial cells from injury induced by various stimuli, particularly oxidized low-density lipoprotein (oxLDL).
Pretreatment with delphinidin-3-glucoside (a closely related compound) has been demonstrated to significantly suppress oxLDL-induced apoptosis and inhibition of cell proliferation in primary human umbilical vein endothelial cells (HUVECs). plos.orgnih.gov The protective mechanism involves the attenuation of mitochondrial dysfunction by decreasing the generation of reactive oxygen species (ROS) and superoxide anions. nih.gov This preserves the mitochondrial membrane potential and inhibits the opening of the mitochondrial permeability transition pore. nih.gov
Furthermore, delphinidin glycosides can neutralize the harmful effects of oxLDL by preventing increases in intracellular superoxide and the protein expression of NADPH oxidase subunits like NOX2, NOX4, and p22phox. acs.org Studies show that delphinidin-3-glucoside protects HUVECs from oxLDL-induced injury by inducing autophagy through the adenosine (B11128) monophosphate-activated protein kinase (AMPK)/SIRT1 signaling pathway. nih.govresearchgate.net This suggests that the compound helps maintain cellular homeostasis and prevents cell death under conditions of oxidative stress. nih.gov The transport of these glycosides into endothelial cells is an active process, mediated in part by the sodium-dependent glucose transporter (SGLT1), which is crucial for their protective effects. plos.orgnih.gov
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. The anti-atherosclerotic properties of this compound are linked to its ability to counteract oxidative stress and inflammation, which are key drivers of the disease. plos.org
Delphinidin-3-glucoside has been shown to inhibit the activation of NADPH oxidase and the impairment of mitochondrial respiration chain enzymes, which are associated with oxLDL-induced oxidative stress and apoptosis in vascular endothelial cells. acs.org In animal models of atherosclerosis, delphinidin-3-glucoside has been found to alleviate high-fat diet-induced oxidative stress and inflammation. nih.gov This includes down-regulating the expression of pro-inflammatory molecules such as interleukin-6 (IL-6), nuclear factor-kappa B (NF-κB), and vascular cell adhesion molecule-1 (VCAM-1) in the aorta. nih.gov
Additionally, delphinidin-3-glucoside significantly inhibits platelet activation and thrombus formation. plos.org It can directly inhibit platelet activation induced by various agonists, which is a key process in atherothrombosis. plos.org This suggests that daily consumption of foods rich in these anthocyanins may play a protective role against cardiovascular diseases by reducing platelet-mediated inflammation and atherosclerosis. plos.org The protective mechanisms are believed to be crucial in preventing the progression of endothelial dysfunction to atherosclerosis. plos.orgnih.gov
Antidiabetic Effects
This compound and other related anthocyanins have demonstrated potential as antidiabetic agents through various mechanisms. These compounds can help modulate glucose metabolism and improve insulin sensitivity.
One of the key antidiabetic actions of anthocyanins is the stimulation of insulin secretion. Studies on rodent pancreatic beta-cells (INS-1 832/13) have shown that certain anthocyanins are effective insulin secretagogues. researchgate.net For instance, delphinidin-3-glucoside was identified as one of the most effective in stimulating insulin secretion at both 4 and 10 mM glucose concentrations. researchgate.net A mixture of anthocyanins including delphinidin 3-O-galactoside was found to have beneficial effects on insulin resistance and glucose tolerance in mice fed a high-fat diet. researchgate.net
Another important mechanism is the inhibition of carbohydrate-digesting enzymes. This compound, isolated from rabbiteye blueberries, exhibited inhibitory activity against α-glucosidase. nih.gov By inhibiting enzymes like α-glucosidase and α-amylase, these anthocyanins can slow down the digestion of carbohydrates, leading to a blunted postprandial glucose spike. nih.gov Furthermore, these compounds have been shown to improve glucose uptake in HepG2 cells, suggesting they can help manage hyperglycemia. nih.gov Anthocyanins are also associated with the suppression of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in glucose metabolism whose inhibition is beneficial for managing diabetes. mdpi.com
| Compound/Extract | Model System | Observed Effect | Reference |
|---|---|---|---|
| Delphinidin-3-glucoside | Rodent Pancreatic Beta-Cells (INS-1 832/13) | Significantly stimulated insulin secretion. | researchgate.net |
| Delphinidin 3-O-galactoside (in a mix) | High-Fat Diet Fed Mice | Improved insulin resistance and glucose tolerance. | researchgate.net |
| Delphinidin 3-O-galactoside | In vitro enzyme assay | Inhibited α-glucosidase activity. | nih.gov |
| Blueberry Anthocyanins (including Delphinidin 3-O-galactoside) | HepG2 Cells | Improved glucose uptake. | nih.gov |
Antimicrobial Activities
This compound is recognized for its potential antimicrobial properties, an area of growing research interest. medchemexpress.com Anthocyanins, in general, are known to possess biological activities that can combat various pathogens, including bacteria and fungi. researchgate.net
Hepatoprotective Mechanisms (e.g., Protection against ER stress)
The liver is a primary site for metabolism and is susceptible to damage from oxidative stress and the accumulation of unfolded or misfolded proteins, a condition known as Endoplasmic Reticulum (ER) stress. nih.gov this compound has been identified as a hepatoprotective agent, with mechanisms linked to its potent antioxidant capabilities.
In studies on liver protection, extracts containing delphinidin 3-O-galactoside have been shown to decrease lipid peroxidation and malondialdehyde (MDA) levels, which are markers of oxidative damage. encyclopedia.pub This is accompanied by an increase in the liver's own antioxidant defenses, such as glutathione (B108866) (GSH). encyclopedia.pub ER stress is a key player in the pathogenesis of numerous liver diseases, as it can trigger inflammatory responses and apoptosis if unresolved. nih.gov The accumulation of unfolded proteins activates the Unfolded Protein Response (UPR), which can lead to cell death under chronic stress. nih.gov
By scavenging reactive oxygen species, this compound can help alleviate the oxidative burden on the liver. This antioxidant action is crucial because oxidative stress and ER stress are often interconnected, with one exacerbating the other. nih.gov Research on black soybean coats, which contain delphinidin-3-glucoside, has shown they can ameliorate non-alcoholic fatty liver disease by regulating lipid metabolism and inhibiting ER stress pathways. semanticscholar.org This suggests that delphinidin glycosides protect liver cells by mitigating the upstream triggers of ER stress, thereby preventing the downstream consequences of liver injury.
Structure-Activity Relationship Elucidation
The biological activity of anthocyanins like this compound is intricately linked to their chemical structure. The specific arrangement of hydroxyl groups, the presence and type of sugar moieties, and their points of attachment all influence the compound's efficacy. researchgate.net
The antioxidant activity of an anthocyanidin is largely determined by the structure of its B-ring. Delphinidin, with three hydroxyl groups on its B-ring, generally exhibits higher antioxidant activity compared to anthocyanidins with fewer hydroxyls, such as cyanidin (B77932) (two OH groups) or pelargonidin (B1210327) (one OH group). mdpi.com
Glycosylation, the attachment of a sugar molecule, significantly impacts the stability and activity of the anthocyanin. researchgate.net The type of sugar and its position are critical. For instance, in terms of scavenging peroxynitrite radicals, the reactivity of delphinidin glycosides follows the order: delphinidin-3-arabinoside > delphinidin-3-galactoside > delphinidin-3-glucoside. mdpi.com However, for scavenging superoxide radicals, the aglycone (delphinidin itself) is more potent, and the order of activity for its glycosides can change. mdpi.com In some contexts, the addition of a sugar at the C3 position can decrease antioxidant activity compared to the aglycone, while in other cases, it may increase it. mdpi.com
Studies on xanthine (B1682287) oxidase (XO) inhibition have also highlighted these structural nuances. The presence of a galactoside (galactose sugar) moiety was found to decrease XO inhibitory activity compared to other sugar forms like arabinoside or rutinoside. oup.comoup.com This demonstrates that even subtle changes to the glycosidic substituent can significantly alter the biological function of the molecule.
| Biological Activity | Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Antioxidant (General) | Number of B-ring hydroxyls | More OH groups (like in delphinidin) generally increases activity. | mdpi.com |
| Peroxynitrite Scavenging | Sugar Moiety | Reactivity order: arabinoside > galactoside > glucoside. | mdpi.com |
| Xanthine Oxidase Inhibition | Galactoside Moiety | Decreased inhibitory activity compared to arabinoside or rutinoside. | oup.comoup.com |
| Stability & Solubility | Glycosylation (any sugar) | Increases water solubility and stability compared to the aglycone. | researchgate.net |
In Vitro Pharmacological Investigations
Cell Line-Based Studies on Biological Activities
Cancer Cell Lines
The potential of delphinidin (B77816) and its derivatives, including delphinidin 3-galactoside, as anticancer agents has been investigated across a range of cancer cell lines. While much of the research has focused on the aglycone form, delphinidin, studies suggest that its glycosides also possess noteworthy biological activity. Delphinidin has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, including those of the lung, breast, and ovaries. d-nb.info
For instance, delphinidin has been shown to induce cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines. nih.gov It has also been observed to decrease the viability of various cancer cell lines, including those of the breast (MCF-7), colon (HCT-116, LoVo, HT29), and prostate (22Rν1), with varying IC50 values. mdpi.com In human colon cancer HCT116 cells, delphinidin treatment led to decreased cell viability, induction of apoptosis, and cell cycle arrest in the G2/M phase. mdpi.com Furthermore, delphinidin has been found to inhibit the growth of ovarian cancer cells and sensitize them to other anticancer agents. mdpi.com While these studies primarily focus on delphinidin, the presence of a galactose moiety in this compound influences its bioavailability and may modulate its activity. frontiersin.org
Table 1: Effects of Delphinidin and its Derivatives on Cancer Cell Lines
| Cell Line | Compound | Observed Effects | Reference |
|---|---|---|---|
| Breast Cancer (MDA-MB-453, BT-474) | Delphinidin | Inhibited cell viability, induced cell cycle arrest and apoptosis. | nih.gov |
| Ovarian Cancer (PEO1, SKOV3) | Delphinidin | Decreased cell viability and potentiated the effect of 3-bromopyruvic acid in PEO1 cells. | mdpi.com |
| Colon Cancer (HCT116) | Delphinidin | Decreased cell viability, induced apoptosis, and caused G2/M cell cycle arrest. | mdpi.com |
| Various Cancer Cell Lines | Delphinidin | Displayed cytotoxic effects with varying IC50 values. | mdpi.com |
Endothelial Cells
This compound and its aglycone, delphinidin, have been studied for their effects on endothelial cells, which play a crucial role in vascular health. Delphinidin-3-glucoside, a closely related compound, has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress-induced damage. plos.orgtandfonline.com It was found to suppress apoptosis and mitochondrial dysfunction in HUVECs exposed to oxidized low-density lipoprotein (oxLDL). plos.org The protective effects of anthocyanins on endothelial function are considered a key mechanism for their cardiovascular benefits. nih.gov Delphinidin itself has demonstrated anti-angiogenic properties in human aortic endothelial cells (HAoECs). nih.gov
Hepatocytes
The protective effects of this compound have been investigated in liver cells. One study found that this compound protected mouse hepatocytes from cytotoxicity induced by (-)-epigallocatechin-3-gallate (EGCG). nih.gov This protective effect was attributed to the upregulation of heme oxygenase-1 and heat shock protein 70. nih.gov Another study using an extract from bilberry, which contains this compound, showed a cytoprotective effect against oxidative damage in rat hepatocytes. psu.edu Furthermore, delphinidin-3-O-glucoside has been shown to improve glucose uptake and reduce lipid accumulation in HepG2 cells, a human hepatoma cell line. frontiersin.org
Neural Cells (e.g., PC12 cells)
The neuroprotective potential of delphinidin-containing extracts has been explored using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which is often used as a model for neuronal cells. An extract of Hibiscus sabdariffa, containing delphinidin glycosides, was found to protect PC12 cells from injury induced by serum/glucose deprivation. mums.ac.ir Additionally, mulberry fruit extract, which contains cyanidin-3-glucoside as a major component along with other anthocyanins, has shown a neuroprotective effect on PC12 cells against oxygen-glucose deprivation. nih.gov
Immune Cells (e.g., Macrophages)
This compound has been implicated in modulating inflammatory responses in immune cells. Extracts containing this compound have been shown to inhibit inflammation in macrophages. uchile.cl For example, a bilberry extract containing this compound suppressed the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. nih.gov Delphinidin itself has been reported to inhibit the expression of inflammatory mediators in LPS-activated murine macrophage RAW264 cells. tandfonline.com Furthermore, delphinidin-3-O-glucoside has been shown to modulate the immunomodulatory properties of mesenchymal stem cells, leading to an increase in the production of the anti-inflammatory cytokine IL-10 by macrophages. nih.gov
Biochemical Assays for Enzyme Inhibition
Xanthine (B1682287) Oxidase
This compound has been evaluated for its inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid. In a study comparing 18 different anthocyanins, this compound showed some inhibitory activity against xanthine oxidase, although it was not the most potent among the tested compounds. oup.comoup.com The study found that the structure of the anthocyanin, including the type of sugar moiety, influences its inhibitory potential. oup.comoup.com
α-glucosidase
The inhibitory effect of this compound on α-glucosidase, a key enzyme in carbohydrate digestion, has been investigated. One study reported that this compound had a relatively high IC50 value, indicating weaker inhibitory activity compared to its aglycone, delphinidin. nih.gov The addition of a galactose moiety at the C3 position was found to weaken the inhibitory effect. nih.govresearchgate.net Another study also found that delphinidin-3-O-galactoside displayed potential in inhibiting α-glucosidase, though its activity was lower than that of the drug acarbose. frontiersin.org
Table 2: Enzyme Inhibition by this compound
| Enzyme | Finding | IC50 Value (µM) | Reference |
|---|---|---|---|
| Xanthine Oxidase | Exhibited some inhibitory activity. | >2000 | oup.com |
| α-glucosidase | Weaker inhibitor compared to delphinidin. | 368.87 ± 13.81 | nih.govresearchgate.net |
| α-glucosidase | Displayed potential inhibitory activity. | 68.33 | frontiersin.org |
Cellular Pathway Analysis (e.g., Immunoblotting, Gene Expression Analysis, Flow Cytometry)
In vitro pharmacological studies have employed a range of analytical techniques to elucidate the mechanisms by which this compound exerts its biological effects at the cellular level. Methods such as immunoblotting, gene expression analysis, and flow cytometry have been instrumental in identifying the specific signaling pathways and cellular processes modulated by this anthocyanin.
Immunoblotting (Western Blotting)
Immunoblotting has been a key technique for investigating the impact of this compound and related anthocyanins on protein expression and signaling cascades. Studies have shown that anthocyanins can modulate inflammatory pathways by affecting key proteins. For instance, in human umbilical vein endothelial cells (HUVECs), related anthocyanins like malvidin-3-glucoside and malvidin-3-galactoside were found to decrease the degradation of IκBα and block the nuclear translocation of the NF-κB p65 subunit, key events in the inflammatory response. nih.gov This suggests a mechanism of action mediated by the nuclear factor-kappa B (NF-κB) pathway. nih.gov Immunoblotting is also used to detect changes in apoptosis-related proteins. google.commdpi.comresearchgate.net For example, studies on similar compounds have shown the ability to downregulate the expression of proteins like cytochrome c, caspase 9, and caspase 3, which are crucial executioners of the apoptotic process. researchgate.net
Gene Expression Analysis
Analysis of gene expression, often using real-time quantitative reverse transcription PCR (qRT-PCR), reveals how this compound can regulate cellular functions at the transcriptional level. Research on delphinidin glycosides has demonstrated their ability to modulate genes involved in both antioxidant defense and inflammation. tandfonline.com In animal models of atherosclerosis, administration of delphinidin-3-O-glucoside led to the upregulation of aortic gene expression for antioxidant enzymes, including superoxide (B77818) dismutase (SOD1) and glutathione (B108866) peroxidase (GSH-Px). tandfonline.com Conversely, the same study observed a significant downregulation in the mRNA expression of pro-inflammatory genes such as Interleukin-6 (IL-6), NF-κB, and Vascular Cell Adhesion Molecule-1 (VCAM-1). tandfonline.com Furthermore, this compound has been shown to protect against cellular stress by up-regulating the expression of protective genes like heme oxygenase-1 (HO-1). nih.gov
| Target Gene/Protein | Technique Used | Observed Effect | Associated Pathway/Process | Source |
|---|---|---|---|---|
| NF-κB p65 | Immunoblotting | Inhibition of nuclear translocation | Inflammation | nih.gov |
| IκBα | Immunoblotting | Inhibition of degradation | Inflammation | nih.gov |
| SOD1, GSH-Px | Gene Expression Analysis (qRT-PCR) | Upregulation | Antioxidant Defense | tandfonline.com |
| IL-6, NF-κB, VCAM-1 | Gene Expression Analysis (qRT-PCR) | Downregulation | Inflammation | tandfonline.com |
| Heme Oxygenase-1 (HO-1) | Gene Expression Analysis | Upregulation | Cellular Stress Response | nih.gov |
| Caspase 3, Caspase 9 | Immunoblotting | Downregulation | Apoptosis | researchgate.net |
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. While specific studies focusing solely on this compound using this method are not widely detailed in the provided context, the technique is highly relevant for investigating its potential effects. For example, flow cytometry is the gold standard for quantifying cellular senescence by measuring the activity of senescence-associated β-galactosidase (SA-β-gal). nih.govthermofisher.comaatbio.comcellbiolabs.com Using fluorogenic substrates like DDAO-Galactoside or C12FDG, researchers can identify and quantify senescent cells within a population. nih.govaatbio.com This methodology could be applied to determine if this compound can protect against or induce senescence in various cell types. Additionally, flow cytometry can be used to analyze the cell cycle, which is relevant as some delphinidin compounds have been shown to affect the cell cycle distribution in cancer cells. frontiersin.org
Synergistic and Antagonistic Interactions with Other Bioactive Compounds
The biological activity of this compound can be significantly influenced by the presence of other bioactive compounds. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the compounds diminish each other's activity.
Synergistic Interactions
Synergism is a well-documented phenomenon among polyphenols. mdpi.com Studies on various anthocyanins suggest that their combined antioxidant and anti-inflammatory effects can be more potent than when used individually. mdpi.com For example, a mixture of malvidin-3-glucoside and malvidin-3-galactoside demonstrated a stronger inhibitory effect on the expression of inflammatory proteins than either compound alone. mdpi.com While direct studies detailing synergistic partners for this compound are specific, the general principle observed among anthocyanins suggests its potential for enhanced bioactivity when combined with other flavonoids or polyphenols commonly found together in fruits and vegetables. scielo.br
Antagonistic and Protective Interactions
Conversely, antagonistic interactions can also occur, which are dependent on the specific compounds, their concentrations, and the biological system being studied. mdpi.com For instance, research on the related compound delphinidin-3-rutinoside showed antagonistic effects on the proliferation of Caco-2 colon cancer cells when combined with caffeic acid or epicatechin at certain concentrations. mdpi.com
A notable study investigated the interaction between this compound (D3G) and (-)-epigallocatechin-3-gallate (EGCG), a major catechin (B1668976) in green tea. nih.gov While EGCG is a potent antioxidant, it can also exhibit pro-oxidant properties and induce cytotoxicity and endoplasmic reticulum (ER) stress at higher concentrations. The research found that D3G could protect mouse hepatocytes from EGCG-induced cytotoxicity. nih.gov This protective effect was attributed to D3G's ability to up-regulate the expression of heme oxygenase-1 (HO-1) and heat shock protein 70, which are crucial for cellular defense against oxidative and ER stress. nih.gov this compound was also observed to significantly reduce EGCG-induced ER stress markers. nih.gov This represents a clear instance where one bioactive compound mitigates the potentially harmful effects of another.
| Compound | Interacting Compound(s) | Cell/System Model | Type of Interaction | Observed Effect | Source |
|---|---|---|---|---|---|
| This compound | (-)-Epigallocatechin-3-gallate (EGCG) | Mouse Hepatocytes | Protective/Antagonistic | Protected against EGCG-induced cytotoxicity and ER stress; upregulated HO-1. | nih.gov |
| Delphinidin-3-rutinoside (related compound) | Caffeic acid, Epicatechin | Caco-2 Colon Cancer Cells | Antagonistic | The combination was less active against cancer cell proliferation at low doses. | mdpi.com |
| Malvidin-3-glucoside and Malvidin-3-galactoside (related anthocyanins) | Each other | Human Endothelial Cells | Synergistic | The mixture showed a stronger anti-inflammatory effect than individual compounds. | mdpi.com |
In Vivo Efficacy and Translational Research
Animal Model Studies for Disease Prevention and Therapy
Preclinical studies utilizing xenograft mouse models have demonstrated the potential of delphinidin (B77816) and its glycosides in cancer therapy. While much of the research has focused on the aglycone form, delphinidin, or the more common delphinidin-3-glucoside, the findings provide a foundational understanding of the anti-cancer activities relevant to delphinidin 3-galactoside.
In a study involving xenografted athymic nude mice, delphinidin treatment was shown to reduce tumor growth and cell proliferation by inhibiting the PI3K/Akt and MAPK signaling pathways. mdpi.com Furthermore, delphinidin administration in mice with prostate cancer tumors resulted in a significant reduction in tumor formation and NF-κB protein levels, indicating an anti-angiogenic effect. mdpi.com Research on breast cancer has also yielded promising results. Delphinidin-3-glucoside (Dp) has been shown to suppress breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway. d-nb.info In xenograft models using breast cancer cells, administration of Dp inhibited tumor growth. d-nb.info
Similarly, delphinidin has demonstrated efficacy in melanoma models. In vivo studies revealed that delphinidin treatment significantly reduced tumor growth induced by B16-F10 melanoma cell xenografts. d-nb.info Extracts rich in delphinidin glycosides, such as those from blackthorn, have been found to inhibit tumor growth in xenograft mice with HCT-116 colon cancer cells. units.it
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| Delphinidin | Xenografted athymic nude mice | Prostate Cancer | Reduced tumor formation and NF-κB protein levels. | mdpi.com |
| Delphinidin-3-glucoside | Athymic mice | Breast Cancer | Inhibited growth of xenografted breast tumors. | d-nb.info |
| Delphinidin | Xenograft mice | Melanoma | Reduced tumor growth induced by B16-F10 melanoma cells. | d-nb.info |
| Blackthorn extract (rich in delphinidin glycosides) | Xenograft mice | Colon Cancer (HCT-116) | Inhibited tumor growth. | units.it |
The neuroprotective effects of delphinidin and its glycosides, including this compound, have been investigated in various animal models of neurodegenerative diseases. These studies highlight the potential of these compounds to mitigate the pathological hallmarks of conditions like Alzheimer's and Parkinson's disease.
In the context of Alzheimer's disease, delphinidin treatment in APP/PS1 mice has been shown to alleviate cognitive deficits, synapse loss, and the burden of amyloid-β (Aβ) plaques. nih.gov The mechanism appears to involve the mitigation of microglial senescence. nih.gov Notably, delphinidin-3-galactoside has demonstrated a high disassembly activity, destabilizing Aβ protofibrils, which are a key pathological feature of Alzheimer's disease. nih.gov Anthocyanin-rich extracts containing this compound have been shown to improve cognitive performance in animal models by enhancing neural communication and synaptic plasticity. nih.govresearchgate.net
In models of Parkinson's disease, delphinidin-3-glucoside has exhibited neuroprotective effects. In primary midbrain cultures exposed to the neurotoxin rotenone, delphinidin-3-glucoside increased the viability of dopaminergic cells. nih.gov Similarly, in a cellular model using the herbicide paraquat (B189505) to induce neurotoxicity, delphinidin-3-glucoside protected dopaminergic neurons. biorxiv.org Extracts from Eugenia uniflora, which contain delphinidin-3-O-glucoside, have been shown to have neuroprotective effects against MPTP-induced damage in female rats, suggesting a potential role in mitigating the non-motor symptoms of Parkinson's disease. mdpi.com
| Compound/Extract | Model | Disease Context | Key Findings | Reference |
|---|---|---|---|---|
| Delphinidin | APP/PS1 mice | Alzheimer's Disease | Alleviated cognitive deficits, synapse loss, and Aβ plaque burden. | nih.gov |
| This compound | - | Alzheimer's Disease (in vitro) | High disassembly activity on Aβ protofibrils. | nih.gov |
| Delphinidin-3-glucoside | Primary midbrain cultures (rotenone-induced) | Parkinson's Disease | Increased dopaminergic cell viability. | nih.gov |
| Delphinidin-3-glucoside | Primary midbrain cultures (paraquat-induced) | Parkinson's Disease | Protected dopaminergic neurons. | biorxiv.org |
| Eugenia uniflora extract (containing delphinidin-3-O-glucoside) | MPTP-induced female rats | Parkinson's Disease | Neuroprotective effects against MPTP-induced damage. | mdpi.com |
This compound and related compounds have been evaluated for their protective effects in animal models of cardiovascular disease. A notable study investigated the therapeutic effects of delphinidin-3-O-glucoside in a rabbit model of atherosclerosis induced by a high-fat diet. tandfonline.com The administration of delphinidin-3-O-glucoside was found to alleviate the oxidative stress and inflammation associated with atherosclerosis in these rabbits. tandfonline.com
The study demonstrated that delphinidin-3-O-glucoside treatment led to a significant reduction in serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol. tandfonline.com Furthermore, it reduced lipid levels in both the liver and the aorta. tandfonline.com Mechanistically, delphinidin-3-O-glucoside was observed to down-regulate the mRNA levels of pro-inflammatory molecules such as IL-6, VCAM-1, and NF-κB, while up-regulating the mRNA levels of the antioxidant enzymes glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase 1 (SOD1). tandfonline.com
| Parameter | Effect of Delphinidin-3-O-glucoside Treatment | Reference |
|---|---|---|
| Serum Triglycerides | Decreased | tandfonline.com |
| Serum Total Cholesterol | Decreased | tandfonline.com |
| Serum LDL-C | Decreased | tandfonline.com |
| Hepatic and Aortic Lipid Levels | Reduced | tandfonline.com |
| IL-6, VCAM-1, NF-κB mRNA levels | Down-regulated | tandfonline.com |
| GSH-Px, SOD1 mRNA levels | Up-regulated | tandfonline.com |
The nematode Caenorhabditis elegans (C. elegans) is a widely used model organism for studying oxidative stress and aging. Research has shown that delphinidin-3-glucoside can prolong the lifespan and improve the healthspan of C. elegans, particularly under conditions of oxidative stress.
One study found that delphinidin-3-glucoside supplementation extended the lifespan and increased the mean lifespan of C. elegans by 32.5%. nih.gov It also enhanced the pharyngeal pumping rate, a measure of healthspan, under oxidative stress induced by hydrogen peroxide. nih.gov However, this protective effect was not observed under heat or UVA stress conditions. nih.gov Another study using an anthocyanin-rich bilberry extract, which contains this compound, showed protective effects against the accumulation of reactive oxygen species (ROS) and increased thermal resistance in C. elegans. mdpi.com Interestingly, these effects were not strictly correlated with ROS levels, suggesting other mechanisms may be involved. mdpi.com
| Compound/Extract | Model | Key Findings | Reference |
|---|---|---|---|
| Delphinidin-3-glucoside | C. elegans (oxidative stress) | Extended lifespan by 32.5% and enhanced pharyngeal pumping rate. | nih.gov |
| Anthocyanin-rich bilberry extract (contains this compound) | C. elegans | Protected against ROS accumulation and increased thermal resistance. | mdpi.com |
The potential of delphinidin and its glycosides to ameliorate metabolic disorders such as diabetes and obesity has been explored in various animal models. While direct studies on this compound are limited, research on closely related compounds provides valuable insights.
In a study using a high-fat diet-induced obese rat model, delphinidin-3-sambubioside was found to decrease body weight gain and improve the lipid profile. nih.gov Another study reported that delphinidin 3-sambubioside-5-glucoside decreased fasting blood glucose levels in obese C57BL/6J mice. nih.govmdpi.com Delphinidin itself has been shown to reduce electrogenic glucose uptake in the jejunum of mice. nih.gov
| Compound | Animal Model | Disorder | Key Findings | Reference |
|---|---|---|---|---|
| Delphinidin-3-sambubioside | High-fat diet-induced obese rats | Obesity/Hyperlipidemia | Decreased body weight gain and improved lipid profile. | nih.gov |
| Delphinidin 3-sambubioside-5-glucoside | Obese C57BL/6J mice | Diabetes | Decreased fasting blood glucose levels. | nih.govmdpi.com |
| Delphinidin | Mice | - | Reduced electrogenic glucose uptake in the jejunum. | nih.gov |
Pharmacodynamic Correlations in Vivo
The in vivo efficacy of this compound is intrinsically linked to its pharmacodynamic properties, which encompass its absorption, distribution, metabolism, and excretion. The bioavailability of delphinidin is largely influenced by the type of sugar moiety attached, with a galactoside moiety reported to have the highest bioavailability, followed by glucoside and arabinoside. nih.gov
Pharmacokinetic studies in rats have shown that delphinidin-3-O-β-glucoside can be absorbed and detected in plasma in its intact form. mdpi.com Studies in humans have also reported the bioavailability of delphinidin-3-O-galactoside to be 0.48%. mdpi.com The maximum concentration of delphinidin is typically observed around two hours after consumption, with its glucuronide conjugates appearing later. mdpi.com
Effects on Gut Microbiota Composition and Function in Vivo
This compound, like other anthocyanins, is subject to significant interaction with the gut microbiota, which plays a crucial role in its metabolism and subsequent biological activity. The majority of dietary anthocyanins are not absorbed in the upper gastrointestinal tract and thus reach the colon intact. mdpi.com In the colon, these compounds are biotransformed by the resident microbiota into various metabolites. cambridge.org This interaction is a two-way street; not only do gut microbes metabolize this compound, but the compound and its metabolites can also modulate the composition and function of the gut microbiota. nih.gov
In vivo and in vitro studies have demonstrated that anthocyanins can foster the growth of beneficial bacteria. Several studies have indicated that supplementation with anthocyanin-rich extracts or mixtures containing delphinidin glycosides can lead to an increase in the abundance of beneficial bacterial genera such as Bifidobacterium and Lactobacillus. mdpi.comnih.govnih.gov These bacteria are known to contribute to gut health by producing short-chain fatty acids (SCFAs) and maintaining the integrity of the gut barrier. mdpi.com
The metabolism of delphinidin glycosides by gut microbiota primarily involves the cleavage of the glycosidic bond, releasing the aglycone, delphinidin. nih.gov This aglycone is generally unstable and undergoes further degradation of its heterocyclic ring to produce various phenolic acids. cambridge.org For instance, the degradation of delphinidin-3-glucoside has been shown to yield gallic acid. acs.org These resulting metabolites may themselves possess biological activity and contribute to the health effects associated with the parent compound.
While much of the specific in vivo research has been conducted on anthocyanin mixtures or other glycosidic forms of delphinidin, the findings strongly suggest a positive modulatory effect on the gut microbiome. For example, a study involving a mixture of anthocyanins, which included delphinidin-3-glucoside, demonstrated a significant increase in the populations of Lactobacillus spp. and Bifidobacterium spp. in comparison to the administration of malvidin-3-glucoside alone. mdpi.com
Table 1: Summary of In Vivo and In Vitro Research on the Effects of Delphinidin Glycosides and Related Anthocyanins on Gut Microbiota
| Study Type | Compound(s) Studied | Key Findings | Reference(s) |
|---|---|---|---|
| In Vivo (Animal) | Blueberry Anthocyanin Extracts | Increased abundance of Akkermansia and decreased abundance of Proteobacteria. | mdpi.com |
| In Vitro (Human Fecal Fermentation) | Mixture of Anthocyanins (including Delphinidin-3-glucoside) | Increased growth of Lactobacillus spp. and Bifidobacterium spp. | mdpi.com |
| In Vitro (Human Fecal Fermentation) | Delphinidin-3-glucoside | Chemical degradation observed, with formation of gallic acid. | acs.org |
| Review of In Vivo and In Vitro Studies | Anthocyanins (general) | Consistent enhancement of Bifidobacterium and Lactobacillus populations. | nih.govnih.gov |
| In Vivo (Animal) | Delphinidin-rich berry consumption | Promoted proliferation of oxygen-sensitive bacterial populations. | nih.gov |
Preclinical Safety Assessment and Toxicological Considerations (General research areas)
The preclinical safety assessment of any compound intended for therapeutic or nutraceutical use is crucial. For this compound, comprehensive toxicological data is not extensively available in the public domain. However, information from safety data sheets and related studies on delphinidin and its glycosides provides an initial overview of the general research areas for safety and toxicological assessment.
According to available safety data sheets for this compound chloride, the substance does not meet the criteria for classification as a hazardous material. canbipharm.comcarlroth.com These documents indicate that there is no quantitative data available on acute toxicity (LD50/LC50 values). canbipharm.com Furthermore, they state that there are no known sensitizing effects, and it is not classified for germ cell mutagenicity, carcinogenicity, or reproductive toxicity. canbipharm.com
General research areas for the preclinical safety assessment of a compound like this compound would typically include:
Acute, Subchronic, and Chronic Toxicity: These studies are designed to determine the potential adverse effects of single or repeated doses of the compound over different periods. Currently, specific quantitative data for this compound is noted as unavailable. canbipharm.com
Genotoxicity: This assesses the potential of a compound to damage genetic material (DNA). Assays for germ cell mutagenicity for this compound have not indicated significant effects or critical hazards. canbipharm.com
Carcinogenicity: These long-term studies evaluate the potential of a substance to cause cancer. No known significant effects or critical hazards have been reported for this compound in this regard. canbipharm.com
Reproductive and Developmental Toxicity: This area investigates any adverse effects on sexual function, fertility, and development of the offspring. No known reproductive toxicity has been reported. canbipharm.com
Safety Pharmacology: This involves studies to examine the potential undesirable effects on major physiological functions (e.g., cardiovascular, respiratory, and central nervous systems).
While comprehensive toxicological studies on this compound are limited, some research provides indirect safety-related information. For example, one study found that Delphinidin 3-O-galactoside could protect mouse hepatocytes from cytotoxicity induced by (-)-epigallocatechin-3-gallate (EGCG), suggesting a protective rather than toxic effect in this specific context. thegoodscentscompany.com Additionally, a study on delphinidin in an in vivo animal model for cancer reported no toxicity at the administered dose. nih.gov
Table 2: Summary of Preclinical Safety and Toxicological Information for this compound
| Toxicological Endpoint | Finding/Information Available | Reference(s) |
|---|---|---|
| Classification | Does not meet the criteria for classification as a hazardous substance. | canbipharm.comcarlroth.com |
| Acute Toxicity | Quantitative data on toxicity are not available. | canbipharm.com |
| Skin/Eye Irritation | No information available. | canbipharm.com |
| Sensitization | No sensitizing effects known. | canbipharm.com |
| Germ Cell Mutagenicity | No known significant effects or critical hazards. | canbipharm.com |
| Carcinogenicity | No known significant effects or critical hazards. | canbipharm.com |
| Reproductive Toxicity | No known significant effects or critical hazards. | canbipharm.com |
| Specific Target Organ Toxicity | Not classified as a specific target organ toxicant for single or repeated exposure. | canbipharm.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (-)-epigallocatechin-3-gallate |
| Delphinidin |
| This compound |
| This compound chloride |
| Delphinidin-3-glucoside |
| Gallic acid |
Future Research Directions and Therapeutic Potential
Elucidating Unexplored Mechanisms of Action
Current understanding suggests that delphinidin (B77816) 3-galactoside exerts its effects primarily through antioxidant and anti-inflammatory pathways. ontosight.ai It is known to scavenge free radicals and modulate signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer. However, the precise molecular targets and the full spectrum of its influence on cellular processes are not yet fully understood.
Future research should focus on:
Identifying novel signaling pathways: Beyond the known pathways, delphinidin 3-galactoside may influence other critical cellular signaling cascades. Techniques like RNA-sequencing and proteomics can help identify new molecular targets and pathways affected by this compound.
Investigating epigenetic modifications: Preliminary studies on related anthocyanins suggest a potential role in modulating epigenetic markers like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). mdpi.com Investigating whether this compound can induce such changes could reveal new mechanisms for its long-term health effects.
Dose-dependent effects: Research is needed to understand how the biological effects of this compound might differ at various concentrations, including potential pro-oxidant activities at higher doses. nih.gov
Development of Advanced Delivery Systems for Enhanced Bioavailability
A significant challenge in harnessing the therapeutic potential of this compound is its relatively low bioavailability. d-nb.infonih.gov The sugar moiety, while crucial for its initial absorption, can also limit its stability and uptake in the body. nih.gov Advanced delivery systems are key to overcoming this limitation.
Promising areas of development include:
Nanoencapsulation: Encapsulating this compound in nanoparticles, such as liposomes, polymeric nanoparticles, or casein-based nanonutraceuticals, can protect it from degradation in the gastrointestinal tract and improve its absorption and targeted delivery. nih.govrsc.orgresearchgate.net
Lipid-based and polysaccharide-based complexes: Forming complexes with lipids or polysaccharides can enhance the stability and bioavailability of anthocyanins. researchgate.net
Extracellular vesicles: Loading this compound into small extracellular vesicles (sEVs) has shown promise in increasing its potency, for example, in inhibiting angiogenesis. mdpi.com
Table 1: Bioavailability and Delivery Strategies for Delphinidin Glycosides
| Delivery Strategy | Key Findings | Reference |
| Nanoencapsulation | Enhances stability and bioavailability of anthocyanins. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Casein-based nanonutraceuticals | Improves stability against environmental stressors and enhances bioavailability in vitro. rsc.org | rsc.org |
| Small Extracellular Vesicles (sEVs) | Increased the potency of free delphinidin in inhibiting endothelial proliferation and capillary-like formation. mdpi.com | mdpi.com |
| Pharmacokinetic Studies | Bioavailability of delphinidin-3-O-galactoside in humans reported as 0.48%. nih.gov | nih.gov |
Identification of Novel Biomarkers for Efficacy Assessment
To effectively evaluate the therapeutic efficacy of this compound in both preclinical and clinical settings, the identification of reliable biomarkers is essential. These biomarkers would provide measurable indicators of the compound's biological activity and its impact on disease progression.
Future research should aim to:
Identify specific molecular markers: This could include measuring the expression levels of target proteins or genes that are modulated by this compound. For example, in the context of atherosclerosis, markers could include adhesion molecules (ICAM-1, VCAM-1) and inflammatory cytokines (IL-6, TNF-α). nih.gov
Utilize metabolomics: Analyzing the metabolic profile of individuals before and after supplementation can reveal changes in endogenous metabolites that are indicative of the compound's effects on metabolic pathways.
Develop non-invasive imaging techniques: Advanced imaging methods could be employed to visualize the effects of this compound on specific tissues or organs, for instance, in tracking tumor regression or reduced inflammation.
Combination Therapies and Synergistic Approaches in Disease Models
This compound may exhibit enhanced therapeutic effects when used in combination with other compounds, including conventional drugs or other phytochemicals. Investigating these synergistic interactions is a promising area for future research.
Key research directions include:
Combination with chemotherapy: Studies have shown that other delphinidin derivatives can have synergistic effects with anticancer drugs. up.pt Research is needed to explore the potential of this compound to enhance the efficacy of chemotherapeutic agents and potentially reduce their side effects. d-nb.info
Synergy with other polyphenols: Combining this compound with other flavonoids or polyphenols could lead to a more potent biological effect due to complementary mechanisms of action.
Investigating molecular mechanisms of synergy: Elucidating the molecular basis of these synergistic interactions, for instance, by using isobolographic analysis or combination index models, is crucial for designing effective combination therapies.
Role in Functional Food and Nutraceutical Development
The natural origin and potential health benefits of this compound make it an ideal candidate for the development of functional foods and nutraceuticals. ontosight.airesearchgate.net These products could offer a convenient way to incorporate this bioactive compound into the daily diet.
Future development in this area should focus on:
Fortification of foods: Incorporating this compound into commonly consumed food products could enhance their nutritional value and provide health benefits to a wider population. nih.gov
Development of standardized extracts: Creating well-characterized and standardized extracts rich in this compound from natural sources like blueberries and chokeberries is crucial for ensuring consistent potency and efficacy in functional food products. mdpi.com
Stability during processing and storage: Research is needed to ensure the stability of this compound during food processing and storage to maintain its bioactivity in the final product. rsc.org
Clinical Trial Design and Translation to Human Health Research
Ultimately, the therapeutic potential of this compound must be validated through well-designed clinical trials in humans. Translating the promising preclinical findings into tangible health benefits for the population is the final goal.
Key considerations for future clinical trials include:
Dose-response studies: Carefully designed trials are needed to determine the optimal and safe dosage of this compound for various health conditions.
Long-term studies: Long-term intervention studies are necessary to assess the chronic effects and potential preventative benefits of regular consumption of this compound.
Targeted populations: Clinical trials should focus on specific populations that are most likely to benefit from this compound supplementation, such as individuals with a high risk of cardiovascular disease, certain cancers, or inflammatory conditions.
Standardized interventions: The use of well-characterized, purified this compound or standardized extracts is crucial for the reproducibility and comparability of clinical trial results. rsc.org
Q & A
Q. How can isotopic labeling track this compound’s metabolic fate in plants?
- Methodology : Feed plants with ¹³C/²H-labeled precursors (e.g., phenylalanine) under controlled growth conditions. Use LC-HRMS/MS to trace labeled intermediates in biosynthetic pathways (shikimate, phenylpropanoid). Time-course studies and enzyme inhibition (e.g., PAL inhibitors) clarify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
